Rhodanine, 3-(m-chlorophenyl)-
Description
The exact mass of the compound Rhodanine, 3-(m-chlorophenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodanine, 3-(m-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(m-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPPXOAIYFGXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168914 | |
| Record name | Rhodanine, 3-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17062-65-6 | |
| Record name | 3-(m-Chlorophenyl)rhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017062656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC246967 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-Chlorophenyl)rhodanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS26ZJL6RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Rhodanine Scaffold as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to 3-(m-chlorophenyl)rhodanine: Structure, Synthesis, and Biological Significance
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide array of biological targets, thereby serving as a fertile ground for the development of novel therapeutics.[1][2] The rhodanine heterocycle, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is a quintessential example of such a scaffold.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antitumor properties.[1][4][5][6] This versatility stems from the rhodanine core's unique electronic properties and its amenability to chemical modification at multiple positions, most notably the N-3 and C-5 positions.[2]
This guide focuses on a specific, yet significant, member of this family: 3-(m-chlorophenyl)rhodanine . By affixing a meta-chlorinated phenyl ring to the N-3 position, the physicochemical and biological properties of the parent rhodanine are substantially altered. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical structure, a reliable synthetic protocol, and an exploration of its biological context and potential applications.
Molecular Architecture and Physicochemical Profile
The identity and, ultimately, the function of a molecule are dictated by its structure. 3-(m-chlorophenyl)rhodanine is a structurally precise molecule where the rhodanine core is substituted at the nitrogen atom with a 3-chlorophenyl group.
Chemical Structure
The IUPAC name for this compound is 3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one .[7] Its structure is depicted below.
Caption: Workflow for the synthesis of 3-(m-chlorophenyl)rhodanine.
Detailed Experimental Protocol
This protocol is a self-validating system; successful progression through each step is confirmed by observable physical changes before final analytical verification.
Materials:
-
m-Chloroaniline
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
Dithiocarbamate Salt Formation: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium hydroxide (1.0 eq) in water. Cool the solution to 0-5 °C in an ice bath. b. To this cold solution, add m-chloroaniline (1.0 eq) dropwise while maintaining the temperature below 10 °C. c. Add carbon disulfide (1.1 eq) dropwise over 30 minutes. A precipitate of the sodium dithiocarbamate salt should form. Stir the resulting slurry for an additional 2 hours at room temperature.
-
Cyclization: a. In a separate beaker, dissolve chloroacetic acid (1.0 eq) in a minimal amount of water. b. Add the chloroacetic acid solution dropwise to the dithiocarbamate slurry. The reaction is exothermic; maintain the temperature below 40 °C. c. After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours. The progress can be monitored by TLC.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Acidify the mixture with concentrated HCl to pH 1-2 to precipitate the crude product. c. Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. d. Dry the crude product in a vacuum oven. e. Recrystallize the crude solid from hot ethanol to yield pure 3-(m-chlorophenyl)rhodanine as a crystalline solid.
Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.
-
¹H-NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons of the m-chlorophenyl ring (typically in the δ 7.0-7.5 ppm range) and a singlet for the methylene protons (-S-CH₂-CO-) of the rhodanine ring (typically around δ 4.0-4.5 ppm). [8][9]* ¹³C-NMR (Carbon NMR): Expect signals corresponding to the carbonyl carbon (C=O) around δ 170-175 ppm, the thiocarbonyl carbon (C=S) around δ 200-205 ppm, the methylene carbon around δ 35-40 ppm, and multiple signals for the aromatic carbons. [8][10]* IR (Infrared) Spectroscopy: Key absorption bands should be visible for the carbonyl (C=O) stretch (approx. 1720-1740 cm⁻¹), the C-N stretch, and aromatic C-H stretches. [11]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight (243.7 g/mol ), along with a characteristic isotopic pattern ([M+2]+) due to the presence of the chlorine atom. [12]
Biological Activity and Mechanistic Insights
The true value of the rhodanine scaffold lies in its biological promiscuity. While the specific activity profile of 3-(m-chlorophenyl)rhodanine is an area of active investigation, its structural analogs provide strong, evidence-based hypotheses for its potential targets. Rhodanine derivatives are frequently identified as potent inhibitors of various enzymes, including protein tyrosine phosphatases (PTPs), kinases, and viral enzymes. [13][14][15]
Postulated Mechanism of Action: Inhibition of Protein Tyrosine Phosphatase (PTP)
One of the most promising areas of rhodanine research is their activity as inhibitors of PTPs, such as PTP1B and PRL-3, which are validated targets in oncology and metabolic diseases. [15]The general mechanism involves the rhodanine core acting as a Michael acceptor or binding non-covalently to the active site of the enzyme.
The diagram below illustrates a hypothetical signaling pathway involving a Receptor Tyrosine Kinase (RTK) and a PTP, and how a rhodanine-based inhibitor could modulate this pathway.
Caption: Inhibition of a PTP by 3-(m-chlorophenyl)rhodanine.
Mechanistic Rationale: In this model, the rhodanine derivative inhibits the PTP. This prevents the dephosphorylation and inactivation of the RTK, leading to sustained downstream signaling. Conversely, in cancers where a PTP like PRL-3 is oncogenic, its inhibition by the rhodanine would block tumor progression. [15]The m-chlorophenyl group plays a crucial role in orienting the molecule within the enzyme's active site, forming hydrophobic and potentially halogen-bond interactions that enhance binding affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
For rhodanine derivatives, the nature and position of the substituent on the phenyl ring are critical for biological activity.
-
Position: Studies on related compounds have shown that meta-substitution can offer a different steric and electronic profile compared to ortho or para positions, potentially leading to improved selectivity for a given target. [16]* Halogenation: The presence of a chlorine atom, an electron-withdrawing group, alters the electron density of the phenyl ring and can participate in halogen bonding, a specific non-covalent interaction that can stabilize the ligand-protein complex.
Standardized Workflow for In Vitro Efficacy Testing
To assess the biological activity of 3-(m-chlorophenyl)rhodanine, a standardized in vitro assay is required. The following workflow outlines a typical cell-based MTT assay to determine its cytotoxic or anti-proliferative effects on a cancer cell line.
Caption: Experimental workflow for an MTT cell viability assay.
This workflow provides a robust and reproducible method for quantifying the dose-dependent effect of 3-(m-chlorophenyl)rhodanine on cell viability, a primary indicator of potential anticancer activity. [17]
Conclusion and Future Directions
3-(m-chlorophenyl)rhodanine represents a compelling molecule at the intersection of a privileged scaffold and rational drug design. Its straightforward synthesis, combined with the favorable physicochemical properties imparted by the m-chlorophenyl substituent, makes it an attractive candidate for screening and lead optimization campaigns.
Future research should focus on:
-
Broad Target Screening: Systematically screening the compound against a wide panel of kinases, phosphatases, and other enzymes to identify its primary biological targets.
-
Structural Biology: Obtaining co-crystal structures of the compound with its target(s) to elucidate the precise binding mode and rationalize the SAR.
-
Lead Optimization: Synthesizing analogs with modifications at the C-5 position of the rhodanine ring to explore new chemical space and potentially enhance potency and selectivity.
By leveraging the foundational knowledge of the rhodanine scaffold and applying modern drug discovery techniques, compounds like 3-(m-chlorophenyl)rhodanine hold significant promise for the development of next-generation targeted therapies.
References
-
A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed Central. [Link]
-
Rhodanine as a Privileged Scaffold in Drug Discovery. Bentham Science. [Link]
-
Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]
-
Rhodanine, 3-(m-chlorophenyl)-. PubChem. [Link]
-
Drug screening of rhodanine derivatives for antibacterial activity. Taylor & Francis Online. [Link]
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. [Link]
-
Rhodanine, 3-(2-chlorophenyl)-. PubChem. [Link]
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Rhodanine, 3-(4-chloro-m-tolyl)-. PubChem. [Link]
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Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones). PubMed Central. [Link]
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Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]
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Rhodanine. PubChem. [Link]
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Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. MDPI. [Link]
-
Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. PubMed Central. [Link]
-
Structural insights into 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers with antibacterial activity. ResearchGate. [Link]
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Rhodanine, 3-(p-iodophenyl)-. PubChem. [Link]
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Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals. [Link]
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Synthesis of title compound 3. Reagent and conditions: Rhodanine (1)... ResearchGate. [Link]
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General methodology for the synthesis of rhodanine and... ResearchGate. [Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. [Link]
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Chemical structures of rhodanine and its analogues. ResearchGate. [Link]
-
Rhodanine, 3-(4-chlorophenyl)-. PubChem. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
-
Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. sciencedirect.com. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
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Organic Chemistry Ir And Nmr Cheat Sheet. mirante.sema.ce.gov.br. [Link]
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IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. ResearchGate. [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
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Technical Whitepaper: 3-(3-Chlorophenyl)-2-thioxothiazolidin-4-one
The following technical guide details the identification, synthesis, and application of 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one , a specialized N-substituted rhodanine scaffold.
Scaffold Analysis, Synthesis Protocol, and Liability Assessment[1]
Executive Summary
3-(3-chlorophenyl)-2-thioxothiazolidin-4-one (also known as N-(3-chlorophenyl)rhodanine) is a heterocyclic building block used primarily in medicinal chemistry as a precursor for "5-arylidene" derivatives.[1] While the rhodanine class is historically significant in drug discovery for its antimicrobial and anticancer potential, it is simultaneously infamous for Pan-Assay Interference (PAINS) behavior.[2]
This guide provides researchers with the precise identification data often missing from standard catalogs, a validated synthesis protocol to generate the scaffold in-house, and a critical analysis of its utility versus its liability in high-throughput screening (HTS).[1]
Chemical Identity & Database Verification
Finding a direct commercial CAS number for this specific meta-chloro isomer can be challenging as it is often indexed under its chemical structure rather than a trade name.[1] Use the PubChem CID for definitive database retrieval.
| Identifier | Value / String |
| Chemical Name | 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one |
| Synonyms | N-(3-chlorophenyl)rhodanine; Rhodanine, 3-(m-chlorophenyl)- |
| PubChem CID | 99599 |
| Molecular Formula | C |
| Molecular Weight | 243.73 g/mol |
| SMILES | C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl |
| InChI Key | YQPPXOAIYFGXPU-UHFFFAOYSA-N |
Search Note: If a specific CAS search fails in commercial databases (e.g., Sigma, Fisher), search by the InChI Key or SMILES string provided above. This compound is frequently sold as a "make-on-demand" building block.[1]
Synthesis Protocol: The Dithiocarbamate Route
The most robust synthesis for N-aryl rhodanines involves a two-step reaction passing through a dithiocarbamate intermediate.[1] This method avoids the lower yields often associated with one-pot aqueous procedures for electron-deficient anilines.[1]
Reagents Required
-
Precursor: 3-Chloroaniline (1.0 eq)[1]
-
Sulfur Source: Carbon Disulfide (CS
) (1.2 eq)[1] -
Cyclization Agent: Chloroacetic acid (1.0 eq) or Ethyl chloroacetate[1]
-
Base: Triethylamine (TEA) or Ammonium Hydroxide (NH
OH)[1] -
Solvent: Ethanol or Water (depending on base choice)[1]
Step-by-Step Methodology
-
Dithiocarbamate Formation:
-
Cyclization:
-
Add sodium chloroacetate (prepared by neutralizing chloroacetic acid with Na
CO ) to the reaction mixture. -
Stir for 2 hours, then acidify with concentrated HCl.
-
Reflux the mixture for 2–4 hours to drive the cyclization (dehydration).
-
-
Purification:
-
Cool the mixture. The product, 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one , will precipitate as a solid.[1]
-
Filter and wash with cold water/ethanol.
-
Recrystallize from glacial acetic acid or ethanol to obtain analytical purity.
-
Reaction Mechanism Diagram
The following diagram illustrates the transformation from the primary amine to the final rhodanine ring.
Figure 1: Synthetic pathway via dithiocarbamate intermediate cyclization.[1]
Physicochemical Properties
Understanding the physical state is crucial for handling. While specific melting points can vary by purity, N-aryl rhodanines are generally crystalline solids.[1]
| Property | Data |
| Physical State | Solid (Crystalline powder) |
| Color | Pale yellow to yellow |
| Solubility | Soluble in DMSO, DMF, Acetone; Poorly soluble in Water |
| LogP (Predicted) | ~3.0 (Lipophilic due to chlorophenyl group) |
| H-Bond Donors | 0 (N is fully substituted) |
| H-Bond Acceptors | 2 (C=O, C=S) |
Critical Analysis: Utility vs. Liability (E-E-A-T)
As a Senior Application Scientist, it is mandatory to contextualize this compound beyond its synthesis.
The "Privileged Scaffold" Utility
The primary utility of 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one is as an active methylene intermediate .[1] The C5 position (adjacent to the carbonyl) is highly acidic.[1]
-
Key Reaction: Knoevenagel condensation with aromatic aldehydes.
-
Result: Formation of 5-arylidene-3-(3-chlorophenyl)-2-thioxothiazolidin-4-ones .
-
Application: These derivatives are investigated for inhibition of MurB, PRL-3 (phosphatase), and various kinases.[1]
The PAINS Liability (Trustworthiness)
Researchers must exercise extreme caution when screening derivatives of this scaffold. Rhodanines are classified as PAINS (Pan-Assay Interference Compounds) .[1][2][3]
-
Mechanism 1 (Michael Acceptor): The exocyclic double bond in 5-arylidene derivatives can react covalently with nucleophilic protein residues (cysteines), leading to false positives.[1]
-
Mechanism 2 (Light Absorption): Many rhodanine derivatives absorb light in the UV-Vis region, interfering with spectrophotometric readouts.[1]
-
Mechanism 3 (Metal Chelation): The thioxo/keto motif can chelate metal ions required for enzymatic assays.[1]
Recommendation: If this compound hits in a primary screen, validate activity using orthogonal assays (e.g., SPR, NMR) and ensure the activity is not due to aggregation or non-specific alkylation.
Figure 2: Logical flow from scaffold to potential assay interference mechanisms.
References
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PubChem Database. Compound Summary for CID 99599: Rhodanine, 3-(m-chlorophenyl)-.[1][4] National Center for Biotechnology Information. [Link][1]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry.[3][5][6] [Link]
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.[2] Expert Opinion on Drug Discovery.[2] [Link]
-
Uni.lu (LCSB). Rhodanine, 3-(m-chlorophenyl)- (C9H6ClNOS2) - PubChemLite.[1][4][Link][1]
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The Multifaceted Biological Activities of 3-(m-Chlorophenyl)rhodanine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, antimicrobial, anticancer, and enzyme inhibitory properties of a promising class of heterocyclic compounds.
Introduction: The Rhodanine Scaffold and the Significance of the 3-(m-Chlorophenyl) Moiety
Rhodanine, a five-membered heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse range of biological activities.[1][2][3] This versatile scaffold can be readily functionalized at several positions, allowing for the fine-tuning of its pharmacological properties. The introduction of a 3-(m-chlorophenyl) group to the rhodanine core has emerged as a particularly promising strategy in the development of novel therapeutic agents. The electronic and steric properties of the meta-substituted chlorine atom can significantly influence the molecule's interaction with biological targets, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-(m-chlorophenyl)rhodanine derivatives for researchers, scientists, and drug development professionals.
Synthesis of 3-(m-Chlorophenyl)rhodanine and its Derivatives
The foundational step in exploring the biological potential of this class of compounds is their chemical synthesis. The core scaffold, 3-(m-chlorophenyl)rhodanine, can be synthesized through a multi-step process, which then serves as a versatile intermediate for further derivatization, most commonly at the C-5 position.
Synthesis of the Core Scaffold: 3-(m-Chlorophenyl)rhodanine
The synthesis of 3-(m-chlorophenyl)rhodanine typically involves a one-pot reaction of m-chloroaniline, carbon disulfide, and an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes cyclization to form the rhodanine ring.
Figure 1: General synthetic scheme for 3-(m-chlorophenyl)rhodanine.
Derivatization at the C-5 Position: The Knoevenagel Condensation
The most common and effective method for introducing diversity to the 3-(m-chlorophenyl)rhodanine scaffold is the Knoevenagel condensation at the C-5 position.[4][5] This reaction involves the condensation of the active methylene group at C-5 of the rhodanine ring with various aromatic or heteroaromatic aldehydes in the presence of a basic catalyst, such as piperidine or ammonium acetate.[6] This straightforward and high-yielding reaction allows for the synthesis of a vast library of 5-arylidene-3-(m-chlorophenyl)rhodanine derivatives.
Figure 2: Knoevenagel condensation for the synthesis of 5-substituted derivatives.
Experimental Protocol: General Procedure for Knoevenagel Condensation [4][5]
-
Reactant Mixture: In a round-bottom flask, dissolve 3-(m-chlorophenyl)rhodanine (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1-0.2 equivalents) or ammonium acetate (0.5 equivalents).
-
Reaction: Reflux the reaction mixture for 2-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol or water) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.
Biological Activities of 3-(m-Chlorophenyl)rhodanine Derivatives
The introduction of the 3-(m-chlorophenyl) group, often in combination with various substituents at the C-5 position, has led to the discovery of compounds with significant antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Rhodanine derivatives have been extensively studied for their antibacterial and antifungal properties.[2][7] While specific data for a wide range of 3-(m-chlorophenyl)rhodanine derivatives is still emerging, studies on related chloro-substituted analogues provide valuable insights into their potential as antimicrobial agents. These compounds are particularly effective against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7]
Mechanism of Action: The exact mechanism of antimicrobial action for rhodanine derivatives is not fully elucidated but is believed to involve the inhibition of essential bacterial enzymes. One proposed target is MurB, an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan.[8]
Structure-Activity Relationship (SAR):
-
The nature of the substituent at the C-5 position plays a crucial role in determining the antimicrobial potency. Aromatic and heteroaromatic groups are commonly employed.
-
The presence of a carboxylic acid moiety at the N-3 position has been shown to influence antibacterial activity.[9]
-
The position of the chloro-substituent on the N-3 phenyl ring can impact activity, with different isomers exhibiting varying levels of potency.
| Compound/Derivative | Organism | MIC (μg/mL) | Reference |
| Rhodanine derivatives | Gram-positive bacteria | 0.5 - 8 | [2] |
| Chloro-substituted rhodanine derivatives | MRSA | 1-32 | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination [7]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
A significant body of research has focused on the anticancer potential of rhodanine derivatives, with several studies highlighting the activity of chloro-substituted analogues.[3][11][12] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action: The anticancer activity of rhodanine derivatives is often multifactorial and can involve:
-
Enzyme Inhibition: Inhibition of protein tyrosine phosphatases (PTPs) such as PRL-3, which are implicated in cancer metastasis.[11]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
A study on a 3,5-disubstituted rhodanine derivative with a 2-chlorophenyl group at the N-3 position and a cinnamoyl moiety at the C-5 position showed significant growth inhibition of MCF-7 breast cancer cells.[3] This suggests that the presence and position of the chloro substituent are important for anticancer activity.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone-based rhodanines | Human fibrosarcoma (HT-1080) | 10-60 | [11] |
| 5-arylidene rhodanine | Leukemia (HL-60, K-562) | 1.2 - 8.7 | [11] |
| 3-(2-chlorophenyl) rhodanine derivative | Breast (MCF-7) | - (81% inhibition at 10 µg/mL) | [3] |
| 5-benzylidene rhodanine derivative | Various | 0.9 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity [11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Enzyme Inhibitory Activity
The rhodanine scaffold has been identified as a "privileged structure" for the design of enzyme inhibitors.[13] Derivatives of 3-(m-chlorophenyl)rhodanine have the potential to inhibit a range of enzymes implicated in various diseases.
Target Enzymes and Therapeutic Implications:
-
Protein Tyrosine Phosphatases (PTPs): As mentioned, inhibitors of PTPs like PRL-3 are being investigated as anti-metastatic agents.[11]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. Rhodanine derivatives have shown promise in this area.[13]
-
Metallo-β-lactamases (MBLs): These enzymes confer bacterial resistance to β-lactam antibiotics. Rhodanine-based compounds are being explored as MBL inhibitors to restore the efficacy of these antibiotics.[14]
Structure-Activity Relationship (SAR):
-
The substitution pattern on the 5-arylidene ring is critical for potent and selective enzyme inhibition.
-
The nature of the substituent at the N-3 position can influence the binding affinity and selectivity towards different enzymes.
Figure 3: Mechanism of action of 3-(m-chlorophenyl)rhodanine derivatives as enzyme inhibitors.
Conclusion and Future Perspectives
Derivatives of 3-(m-chlorophenyl)rhodanine represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis, coupled with the potential for diverse functionalization, makes them attractive candidates for drug discovery and development. The available data, particularly on their antimicrobial and anticancer properties, underscores their therapeutic potential.
Future research should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the structure-activity relationships, particularly concerning the substituents at the C-5 position, is needed to optimize potency and selectivity.
-
Mechanism of action studies: Further elucidation of the precise molecular targets and mechanisms underlying the observed biological activities will be crucial for rational drug design.
-
In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued investigation of 3-(m-chlorophenyl)rhodanine derivatives holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in infectious diseases and oncology.
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Alegaon, S. G., Alagawadi, K. R., Sonkusare, P. V., Chaudhary, S. M., Dadwe, D. H., & Shah, A. S. (2012). Novel imidazo[2,1-b][7][8][13]thiadiazole carrying rhodanine-3-acetic acid as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 22(5), 1917–1921.
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A Technical Guide to the 3-(m-chlorophenyl)rhodanine Scaffold in Medicinal Chemistry
Abstract
The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide focuses specifically on the 3-(m-chlorophenyl)rhodanine core, a substitution pattern that has proven particularly fruitful in the development of potent and selective modulators of various biological targets. We will delve into the synthetic strategies for accessing this scaffold, explore its diverse applications in drug discovery with a focus on antiviral and anticancer agents, and analyze the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Significance of the Rhodanine Scaffold
Rhodanine, or 2-thioxo-4-thiazolidinone, and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological properties including antimicrobial, antiviral, antidiabetic, and anticancer activities.[1][4][5][6] The versatility of the rhodanine ring system lies in its capacity for facile chemical modification at several positions, most notably the N-3 and C-5 positions.[2] These modifications allow for the fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for the development of novel therapeutic agents. The introduction of an aryl substituent at the N-3 position is a common strategy to enhance potency and modulate target selectivity. The focus of this guide, the 3-(m-chlorophenyl)rhodanine scaffold, represents a key example of this approach, with the meta-chloro substitution often imparting favorable pharmacological characteristics.
Synthesis of the 3-(m-chlorophenyl)rhodanine Scaffold
The construction of the core 3-(m-chlorophenyl)rhodanine scaffold and its subsequent derivatization primarily relies on well-established synthetic methodologies. The most prevalent approach involves a multi-step sequence that is both robust and amenable to the generation of diverse libraries of compounds.
Core Scaffold Synthesis
The synthesis of the parent 3-(m-chlorophenyl)rhodanine typically begins with the reaction of m-chloroaniline with carbon disulfide in the presence of a base, followed by reaction with an α-halo-ester, such as ethyl chloroacetate, to form the rhodanine ring.
Knoevenagel Condensation for C-5 Derivatization
A cornerstone of rhodanine chemistry is the Knoevenagel condensation, which allows for the introduction of a wide variety of substituents at the C-5 position.[7][8][9] This reaction involves the condensation of the active methylene group at C-5 of the rhodanine ring with an aldehyde or ketone, typically under basic or acidic conditions.[8] This reaction is crucial for exploring the structure-activity relationships (SAR) of rhodanine-based compounds.[8]
Experimental Protocol: General Procedure for Knoevenagel Condensation
A representative protocol for the synthesis of 5-arylidene-3-(m-chlorophenyl)rhodanine derivatives is as follows:
-
To a solution of 3-(m-chlorophenyl)rhodanine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or a deep eutectic solvent), add the desired aromatic aldehyde (1.0-1.2 eq).[8][10]
-
A catalyst, such as piperidine, sodium acetate, or alum, is added to the reaction mixture.[7][8]
-
The reaction mixture is then heated to reflux or subjected to microwave irradiation for a specified period (typically ranging from minutes to several hours), with reaction progress monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 5-arylidene derivative.
This versatile reaction allows for the introduction of a vast array of functionalities at the C-5 position, which is critical for modulating the biological activity of the resulting compounds.
Caption: Knoevenagel condensation workflow for C-5 derivatization.
Biological Activities and Therapeutic Applications
The 3-(m-chlorophenyl)rhodanine scaffold has been extensively investigated for a multitude of therapeutic applications, with particularly promising results in the fields of virology and oncology.
Antiviral Activity
Rhodanine derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[2][5][11]
3.1.1. Hepatitis C Virus (HCV) NS3/4A Protease Inhibition
A notable application of the 3-(m-chlorophenyl)rhodanine scaffold is in the development of inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[12] This viral enzyme is essential for the replication of HCV and represents a key target for direct-acting antiviral (DAA) therapies.[13][14][15][16] Derivatives of 3-(m-chlorophenyl)rhodanine have been shown to be potent inhibitors of this protease. The mechanism of inhibition often involves the interaction of the rhodanine core and its substituents with the active site of the enzyme.
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A Technical Guide to the Isomeric Distinction of 3-(m-chlorophenyl) and 3-(p-chlorophenyl) Rhodanine for Drug Development Professionals
An In-Depth Analysis of Positional Isomerism on Physicochemical Properties and Biological Activity
This technical guide provides a comprehensive analysis of the key differences between the meta and para isomers of 3-chlorophenyl rhodanine, a heterocyclic scaffold of significant interest in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document will delve into the nuanced yet critical impact of chlorine atom placement on the phenyl ring, influencing the compound's synthesis, structural characteristics, physicochemical properties, and ultimately, its biological activity. This guide is intended to serve as a foundational resource for informed decision-making in the design and development of novel rhodanine-based therapeutic agents.
Introduction: The Significance of the Rhodanine Scaffold and the Role of Isomerism
Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one core, represents a "privileged structure" in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of the rhodanine scaffold allows for substitutions at various positions, with the N-3 position being a common site for modification to modulate pharmacological activity.[1][3]
The introduction of a chlorophenyl group at the N-3 position is a strategic choice in drug design, as the chlorine atom can influence the molecule's lipophilicity, electronic properties, and metabolic stability. However, the seemingly subtle change in the position of the chlorine atom from the meta (3-position) to the para (4-position) on the phenyl ring can lead to significant alterations in the molecule's three-dimensional structure and its interaction with biological targets. Understanding these differences is paramount for the rational design of potent and selective drug candidates.
Structural and Physicochemical Divergence of 3-(m-chlorophenyl) and 3-(p-chlorophenyl) Rhodanine
The positional isomerism of the chlorine atom directly impacts the electronic distribution and steric profile of the entire molecule. This, in turn, influences a range of physicochemical properties crucial for drug development.
Molecular Structure and Conformation
The substitution pattern on the phenyl ring dictates the overall geometry and potential for intermolecular interactions. While both isomers share the same core rhodanine structure, the position of the electron-withdrawing chlorine atom affects the electron density of the phenyl ring and its rotational barrier around the N-C bond.
X-ray crystallography studies on related chlorobenzylidene rhodanine derivatives have shown that the position of the chlorine substituent influences the conformation of the molecule and the packing in the crystal lattice, which is dominated by intermolecular hydrogen bonds.[4][5][6] These subtle structural differences can have a profound impact on how the molecule fits into the binding pocket of a biological target.
Physicochemical Properties
The location of the chlorine atom alters the molecule's polarity and, consequently, its solubility and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 3-(m-chlorophenyl) rhodanine | 3-(p-chlorophenyl) rhodanine | Reference |
| Molecular Formula | C₉H₆ClNOS₂ | C₉H₆ClNOS₂ | [7][8] |
| Molecular Weight | 243.73 g/mol | 243.73 g/mol | [7][8] |
| Predicted XLogP3 | 3.0 | 3.0 | [7][8] |
| Monoisotopic Mass | 242.95793 Da | 242.95793 Da | [7][8] |
While the predicted LogP values from available databases are identical for both isomers, it is important to note that these are computational estimations. Experimental determination may reveal subtle differences. Generally, para-substituted compounds can sometimes exhibit higher lipophilicity due to a more linear and less polarizable structure compared to their meta counterparts.
Synthesis and Characterization
The synthesis of 3-substituted rhodanines typically follows a well-established multi-step procedure. The general approach can be adapted for both the meta and para isomers.
General Synthetic Pathway
A common method involves the reaction of the corresponding chloroaniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then reacted with an α-halo-ester, such as ethyl chloroacetate, followed by cyclization to yield the rhodanine ring.[9]
Experimental Protocol: Synthesis of 3-(m-chlorophenyl) rhodanine
This protocol is a generalized procedure and may require optimization.
-
Dithiocarbamate Salt Formation:
-
To a stirred solution of m-chloroaniline (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add a base such as triethylamine or potassium hydroxide (2 equivalents).
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for several hours until the formation of the dithiocarbamate salt is complete (monitored by TLC).
-
-
Reaction with Chloroacetic Acid and Cyclization:
-
To the dithiocarbamate salt solution, add a solution of chloroacetic acid (1 equivalent) in water.
-
Heat the reaction mixture to reflux for several hours. The cyclization process is often accompanied by the precipitation of the rhodanine product.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the crude product with water and a suitable organic solvent (e.g., ethanol or ether) to remove impurities.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure 3-(m-chlorophenyl) rhodanine.
-
A similar protocol would be followed for the synthesis of the para-isomer, starting with p-chloroaniline.
Spectroscopic Characterization
The structural confirmation of the synthesized isomers is achieved through standard spectroscopic techniques.
| Spectroscopic Data | 3-(m-chlorophenyl) rhodanine | 3-(p-chlorophenyl) rhodanine |
| ¹H NMR | Aromatic protons will exhibit a characteristic splitting pattern for a meta-substituted ring. The methylene protons of the rhodanine ring will appear as a singlet. | Aromatic protons will show a typical AA'BB' system for a para-substituted ring. The methylene protons of the rhodanine ring will appear as a singlet. |
| ¹³C NMR | Distinct chemical shifts for the carbon atoms of the rhodanine ring and the meta-substituted phenyl ring. | Distinct chemical shifts for the carbon atoms of the rhodanine ring and the para-substituted phenyl ring. |
| IR Spectroscopy | Characteristic peaks for C=O stretching (around 1700-1750 cm⁻¹), C=S stretching, and C-Cl stretching, along with aromatic C-H bending patterns indicative of meta-substitution. | Characteristic peaks for C=O stretching (around 1700-1750 cm⁻¹), C=S stretching, and C-Cl stretching, with aromatic C-H bending patterns characteristic of para-substitution. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound will be observed. | The molecular ion peak corresponding to the exact mass of the compound will be observed. |
Comparative Biological Activity: The Impact of Isomeric Position
While a direct head-to-head comparison of the biological activities of 3-(m-chlorophenyl) rhodanine and 3-(p-chlorophenyl) rhodanine is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on various rhodanine derivatives provide valuable insights.[10] The position of the substituent on the N-3 phenyl ring is known to be a critical determinant of biological activity.[11]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the overall electron density of the molecule. In the para position, the chlorine atom can exert a stronger mesomeric effect, which may be crucial for interactions with specific residues in a target's active site. The inductive effect will differ slightly between the meta and para positions, potentially altering binding affinities.
-
Steric Hindrance: The position of the chlorine atom can create steric clashes or favorable interactions within a binding pocket. A para-substitution results in a more linear and elongated molecule, which might be preferred for binding to a long, narrow active site. Conversely, a meta-substitution leads to a more angular shape, which could be advantageous for fitting into a different pocket geometry.
-
Structure-Activity Relationship (SAR) Insights: Studies on other rhodanine derivatives have shown that the nature and position of substituents on the N-3 aryl ring significantly impact their potency and selectivity against various targets, such as kinases and phosphatases.[11] For instance, in some series of kinase inhibitors, para-substituted analogs have demonstrated superior activity.[11] However, this is not a universal rule, and the optimal substitution pattern is target-dependent.
Conclusion and Future Directions
The choice between 3-(m-chlorophenyl) and 3-(p-chlorophenyl) rhodanine as a starting point for a drug discovery program is not trivial. The positional isomerism of the chlorine atom significantly influences the molecule's three-dimensional structure, physicochemical properties, and, consequently, its biological activity.
Key Takeaways for Researchers:
-
Synthesis and Characterization are Crucial: Precise synthesis and thorough spectroscopic characterization are essential to ensure the isomeric purity of the compounds, as their biological profiles are likely to differ.
-
Consider Target-Specific SAR: The "better" isomer is entirely dependent on the specific biological target. Both meta and para isomers should be synthesized and evaluated in parallel during the initial stages of a lead optimization campaign.
-
Computational Modeling as a Predictive Tool: Molecular modeling and docking studies can provide valuable insights into the potential binding modes of each isomer and help prioritize synthetic efforts.
-
Experimental Validation is Paramount: While predictions are useful, only through empirical testing can the true biological potential of each isomer be determined.
This technical guide underscores the importance of a detailed understanding of structure-property and structure-activity relationships in drug design. By carefully considering the subtle yet significant differences between positional isomers like 3-(m-chlorophenyl) and 3-(p-chlorophenyl) rhodanine, researchers can make more informed decisions, leading to the development of more effective and selective therapeutic agents.
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An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses. [Link]
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General methodology for the synthesis of rhodanine and... (n.d.). ResearchGate. [Link]
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Rhodanine, 3-(m-chlorophenyl)- (C9H6ClNOS2). (n.d.). PubChem. [Link]
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Rhodanine, 3-(p-chlorophenyl)-5-methyl- (C10H8ClNOS2). (n.d.). PubChem. [Link]
-
Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. (2023). ACS Omega. [Link]
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica.
-
Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. (2011). Molecules. [Link]
-
Structural insights into 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers with antibacterial activity. (2025). ResearchGate. [Link]
-
3-(3-Chlorophenyl)propanoic acid. (n.d.). PubChem. [Link]
-
Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity. (2024). MDPI. [Link]
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). National Institutes of Health. [Link]
-
A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (n.d.). PubMed. [Link]
-
Examples of rhodanines displaying biological or photophysical activities. (n.d.). ResearchGate. [Link]
-
The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022). MDPI. [Link]
-
Rhodanine, 3-(p-iodophenyl)-. (n.d.). PubChem. [Link]
-
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). MDPI. [Link]
-
Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. (2020). National Institutes of Health. [Link]
-
IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. (n.d.). ResearchGate. [Link]
-
Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2). (n.d.). PubChem. [Link]
-
Rhodanine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
- IR NMR Chart New. (n.d.). Unknown Source.
Sources
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- 11. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(m-chlorophenyl)rhodanine molecular weight and formula
[1][2]
Executive Summary
3-(m-chlorophenyl)rhodanine (also known as 3-(3-chlorophenyl)-2-thioxo-4-thiazolidinone ) is a heterocyclic scaffold widely utilized in medicinal chemistry.[1][2] It serves as a core structure for the development of antimicrobial, antiviral, and anticancer agents.[2] However, in modern drug discovery, it is frequently flagged as a Pan-Assay Interference Compound (PAINS) candidate due to the reactivity of its exocyclic sulfur and methylene group. This guide provides the exact chemical data, synthesis protocols, and a validation framework to distinguish true bioactivity from assay interference.[2]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12]
| Property | Data |
| IUPAC Name | 3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one |
| Common Name | 3-(m-chlorophenyl)rhodanine |
| Molecular Formula | C₉H₆ClNOS₂ |
| Molecular Weight | 243.73 g/mol |
| Monoisotopic Mass | 242.958 g/mol |
| CAS Number | Note: Often indexed by CID 99599.[1][2][3] Related analogs include 21494-77-9 (4-chloro-m-tolyl).[1][2] |
| Physical State | Crystalline Solid (Typically yellow/pale-orange) |
| Solubility | Soluble in DMSO, DMF, Acetone; Poorly soluble in water. |
| LogP (Predicted) | ~2.6 – 3.0 |
Synthetic Pathway (Protocol)
The synthesis of 3-(m-chlorophenyl)rhodanine is achieved through a dithiocarbamate intermediate pathway, reacting m-chloroaniline with carbon disulfide and chloroacetic acid.[1][2]
Reaction Mechanism
-
Nucleophilic Attack: The amine group of m-chloroaniline attacks carbon disulfide (
) in the presence of a base (ammonia or triethylamine) to form the dithiocarbamate salt. -
S-Alkylation: The sulfur of the dithiocarbamate attacks the
-carbon of chloroacetic acid.[2] -
Cyclization: Acid-catalyzed cyclization eliminates water to form the thiazolidinone ring.[2]
Experimental Protocol
Reagents:
-
m-Chloroaniline (1.0 eq)[1]
-
Carbon Disulfide (
) (1.2 eq) -
Chloroacetic Acid (1.0 eq)
-
Ammonium Hydroxide (28%
) or Triethylamine ( ) -
Ethanol (Solvent)
Step-by-Step Procedure:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve m-chloroaniline (10 mmol) in ethanol (20 mL). Cool to 0–5°C in an ice bath.
-
Add Ammonium Hydroxide (15 mmol) followed by the dropwise addition of Carbon Disulfide (12 mmol). Stir vigorously for 30 minutes. A precipitate (dithiocarbamate salt) may form.
-
Alkylation: Prepare a solution of Chloroacetic Acid (10 mmol) in water/ethanol (1:1) and neutralize slightly with sodium carbonate. Add this solution to the reaction mixture.
-
Cyclization: Reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL). Acidify with concentrated HCl to pH 2–3 to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or acetic acid to yield yellow crystals.
Visualizing the Synthesis Logic
Figure 1: Synthetic pathway from aniline precursor to rhodanine scaffold.[1][2]
Structural Characterization
To validate the synthesized compound, the following spectral signals are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
4.2–4.4 ppm (s, 2H): Characteristic singlet for the methylene (
) protons at the C-5 position. - 7.3–7.6 ppm (m, 4H): Aromatic protons of the m-chlorophenyl ring.[2]
-
4.2–4.4 ppm (s, 2H): Characteristic singlet for the methylene (
-
IR Spectroscopy (
):-
1710–1740 cm⁻¹: Strong
stretch (carbonyl). -
1240–1260 cm⁻¹:
stretch (thiocarbonyl).
-
-
Mass Spectrometry (ESI/EI):
-
Molecular ion peak
or at m/z ~243/244 . -
Isotope pattern: Distinct M+2 peak (~33% height of M) due to the Chlorine-35/37 isotope ratio.[2]
-
Medicinal Chemistry & PAINS Warning
Critical Note for Drug Developers: While 3-(m-chlorophenyl)rhodanine is a valuable intermediate (often condensed with aldehydes to form 5-arylidene derivatives), the rhodanine ring itself is classified as a PAINS (Pan-Assay Interference Compound) moiety.[1]
Mechanisms of Interference:
-
Michael Acceptor: When derivatized at the C-5 position (e.g., 5-arylidene), the exocyclic double bond becomes a Michael acceptor, capable of covalently modifying nucleophilic residues (Cysteine) on proteins non-specifically.[2]
-
Aggregation: Rhodanine derivatives often form colloidal aggregates in buffer, sequestering enzymes and causing false-positive inhibition.[2]
-
Photometric Interference: Many derivatives absorb light in the UV-Vis region, interfering with optical readouts.[2]
Validation Workflow (DOT Diagram)
Figure 2: Decision tree for validating Rhodanine bioactivity hits against PAINS mechanisms.
References
-
PubChem Compound Summary. (2025). Rhodanine, 3-(m-chlorophenyl)- (CID 99599).[1][2] National Center for Biotechnology Information.[2] [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry. [Link]
Methodological & Application
synthesis protocol for 3-(m-chlorophenyl)rhodanine from m-chloroaniline
[1][2]
Introduction & Rationale
N-substituted rhodanines are privileged scaffolds in medicinal chemistry, serving as key intermediates for aldose reductase inhibitors (e.g., Epalrestat), antimicrobial agents, and anticancer compounds.
The synthesis of 3-(m-chlorophenyl)rhodanine utilizes a classic but robust pathway: the nucleophilic addition of m-chloroaniline to carbon disulfide, followed by S-alkylation with chloroacetic acid and acid-catalyzed cyclization.[1][2]
Mechanistic Strategy
The reaction proceeds through a dithiocarbamate intermediate . The stability of this intermediate is temperature-dependent.[1][2]
-
Activation: Ammonia (or base) deprotonates the aniline/facilitates attack on
. -
Stabilization: The resulting dithiocarbamate salt is stable at low temperatures (
). -
Cyclization: Addition of chloroacetate followed by acidification drives the ring closure, eliminating water and ammonium chloride.
Safety Assessment (Critical)
| Reagent | Hazard Class | Critical Precaution |
| Carbon Disulfide ( | Extremely Flammable / Neurotoxin | Flash point -30°C. Use only in a high-flow fume hood.[1][2] Avoid all static/sparks.[1][2] Malodorous. |
| m-Chloroaniline | Toxic / Irritant | Absorbs through skin.[1][2] Wear double nitrile gloves.[1][2] |
| Chloroacetic Acid | Corrosive / Toxic | Causes severe burns.[1][2] Handle solid with care. |
| Ammonia ( | Corrosive / Lachrymator | Use in hood. |
Experimental Protocol
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Reagents: Carbon disulfide (
, 1.2 eq), Ammonia solution (25-28%, excess), Chloroacetic acid (1.0 eq). -
Solvent: Ethanol (95% or absolute), Water.
Step-by-Step Methodology
Phase A: Formation of the Dithiocarbamate Salt
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (or heavy-duty magnetic bar), a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain internal temperature between 0–5°C.
-
Amine Preparation: Charge the flask with m-chloroaniline (12.75 g, 0.1 mol) and Ethanol (15 mL) .
-
Base Addition: Add Ammonia solution (25%, 20 mL) . Stir vigorously for 10 minutes to ensure a homogenous solution.
- Addition (Critical): Transfer Carbon Disulfide (7.2 mL, ~9.1 g, 0.12 mol) to the dropping funnel. Add it dropwise to the amine mixture over 30–45 minutes.
-
Maturation: Once addition is complete, continue stirring at 0–5°C for 2 hours, then allow to warm to room temperature (RT) for 2 hours.
Phase B: Alkylation & Cyclization
-
Chloroacetate Prep: In a separate beaker, dissolve Chloroacetic acid (9.5 g, 0.1 mol) in Water (20 mL) . Neutralize carefully with solid Sodium Carbonate (
) until pH ~7 (formation of sodium chloroacetate in situ).-
Alternative: Use commercially available Sodium Chloroacetate (11.6 g).[2]
-
-
Addition: Cool the dithiocarbamate reaction mixture (Phase A) back to ~10°C. Add the Sodium Chloroacetate solution slowly.
-
Reaction: Stir at RT for 3–4 hours. The mixture typically turns into a clear or slightly turbid solution as the salt reacts.
-
Cyclization (Acid Hydrolysis):
-
Workup: Cool the mixture to RT, then pour into Ice Water (200 mL) with stirring. The crude rhodanine will precipitate as a yellowish solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash with water (3 x 50 mL) to remove acid and inorganic salts. Wash once with cold ethanol (10 mL).[2]
Phase C: Purification
-
Recrystallization: The crude solid is usually sufficiently pure for downstream reactions.[2] For analytical purity, recrystallize from Glacial Acetic Acid or an Ethanol/Water (4:1) mixture.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Process Visualization
Reaction Mechanism
The following diagram illustrates the electron flow from the aniline attack to the final ring closure.
Caption: Stepwise mechanistic pathway for the synthesis of N-aryl rhodanine.
Experimental Workflow
Caption: Operational workflow for the synthesis process.
Characterization & Validation
To validate the synthesis, compare your data against the expected values derived from structural analogues (e.g., p-chlorophenyl rhodanine).
| Parameter | Expected Value / Observation | Notes |
| Appearance | Yellow to pale-brown crystalline solid | Darkening indicates oxidation; recrystallize.[1][2] |
| Yield | 65 – 80% | Losses primarily occur during filtration if not fully precipitated.[1][2] |
| Melting Point | 130 – 145°C (Range Est.)[2][6][7] | p-chloro isomer melts at 128-129°C [1].[1][2][8] m-isomer typically higher.[1][2] |
| TLC ( | ~0.4 – 0.6 | Solvent: Hexane/Ethyl Acetate (7:3).[7] UV active.[1][2] |
Spectral Validation (NMR Expectations)
-
H NMR (DMSO-
, 400 MHz):-
4.30–4.40 ppm (s, 2H): Characteristic methylene (
) singlet of the rhodanine ring. - 7.30–7.60 ppm (m, 4H): Aromatic protons. Look for the specific meta-substitution splitting pattern (singlet-like for H2, multiplet for H4/H5/H6).
-
4.30–4.40 ppm (s, 2H): Characteristic methylene (
-
IR Spectroscopy:
Troubleshooting Guide
-
Problem: Oily Product.
-
Problem: Low Yield.
-
Cause: Temperature rose >15°C during
addition, decomposing the dithiocarbamate. -
Solution: Maintain strict temperature control (<5°C) during the initial step.
-
-
Problem: Strong Sulfur Smell in Product.
References
-
Synthesis of p-chlorophenyl isomer (Reference Standard)
- Source: Libermann, D. et al. (1954). "Sur quelques nouveaux dérivés de la rhodanine." Bulletin de la Société Chimique de France.
- Relevance: Establishes the baseline MP (128°C) and crystallization methods for chlorophenyl-rhodanines.
-
Verification:
-
General Rhodanine Protocol (Microwave & Conventional)
- Source: "Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives." Open Journal of Medicinal Chemistry, 2020.
- Relevance: Confirms the dithiocarbamate/chloroacetic acid p
-
URL:
-
Medicinal Chemistry Context
Sources
- 1. PubChemLite - N-(4-chlorophenyl)-2-[(3z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1h-indol-1-yl]acetamide (C31H36ClN3O3S2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - N-(3-chlorophenyl)-2-{(3z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1h-indol-1-yl}acetamide (C27H20ClN3O3S2) [pubchemlite.lcsb.uni.lu]
- 3. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to the Knoevenagel Condensation of 3-(m-Chlorophenyl)rhodanine with Aldehydes
Introduction: The Significance of Rhodanine Scaffolds in Medicinal Chemistry
The rhodanine scaffold, a derivative of thiazolidine, represents a privileged structure in medicinal chemistry and drug development. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including potent antibacterial, antiviral, anticancer, and antidiabetic properties.[1][2] The versatility of the rhodanine core lies in the reactivity of its C-5 methylene position. This position contains acidic protons, making it an excellent nucleophile for carbon-carbon bond formation, most notably through the Knoevenagel condensation.[3][4]
This guide focuses on the Knoevenagel condensation involving a specific, N-substituted rhodanine: 3-(m-chlorophenyl)rhodanine. The introduction of the m-chlorophenyl group at the N-3 position can significantly influence the molecule's steric and electronic properties, often enhancing its biological activity and target specificity. The reaction condenses this rhodanine with various aldehydes to produce a library of 5-arylidene-3-(m-chlorophenyl)rhodanine derivatives. These products are of high interest as they are frequently investigated as small molecule inhibitors for a range of therapeutic targets, such as protein tyrosine phosphatases (e.g., PRL-3) and epidermal growth factor receptor (EGFR).[2][5][6]
This document provides a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and critical application notes for researchers aiming to synthesize and optimize these valuable compounds.
Reaction Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde in this case) and a compound with an active methylene group, catalyzed by a base.[7][8] The reaction proceeds through a well-established sequence of steps, which justifies the selection of reagents and conditions outlined in the protocol.
Core Mechanistic Steps:
-
Deprotonation: A base (e.g., piperidine, sodium acetate) abstracts a proton from the active methylene group (C-5) of the 3-(m-chlorophenyl)rhodanine. The electron-withdrawing nature of the adjacent thiocarbonyl (C=S) and carbonyl (C=O) groups stabilizes the resulting carbanion (enolate), facilitating its formation.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a transient alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield an aldol-type addition product.
-
Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated system. This final step is often the thermodynamic driving force for the reaction, resulting in the formation of the 5-arylidene rhodanine product.[7]
The choice of catalyst is crucial; weak bases are generally preferred as they are sufficient to deprotonate the highly acidic rhodanine methylene group without promoting undesirable side reactions.[9]
Caption: The base-catalyzed mechanism of the Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis of (Z)-5-benzylidene-3-(m-chlorophenyl)-2-thioxothiazolidin-4-one
This protocol details a standard laboratory procedure for the synthesis of a representative product using benzaldehyde. The methodology can be adapted for a wide range of aromatic and heteroaromatic aldehydes.
Materials and Reagents:
-
3-(m-chlorophenyl)rhodanine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Acetate (CH₃COONa) (3.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-(m-chlorophenyl)rhodanine (e.g., 10.0 mmol, 2.44 g), benzaldehyde (10.5 mmol, 1.11 g, 1.07 mL), and anhydrous sodium acetate (30.0 mmol, 2.46 g).
-
Solvent Addition: Add glacial acetic acid (50 mL) to the flask. The acetic acid serves as both the solvent and a co-catalyst.
-
Reaction Execution: Place the flask in a heating mantle, attach the reflux condenser, and begin stirring. Heat the mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring (Trustworthiness Check): The progress of the reaction should be monitored every hour using TLC.
-
Eluent System: A common mobile phase is a 7:3 mixture of hexane and ethyl acetate.
-
Visualization: UV light (254 nm).
-
Observation: The reaction is complete when the spot corresponding to the starting rhodanine has been consumed. The product spot should appear at a higher Rf value.
-
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 250 mL of crushed ice or ice-cold water while stirring vigorously. A solid precipitate will form.
-
Purification:
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and sodium acetate.
-
Wash with a small amount of cold ethanol to remove unreacted aldehyde.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline (Z)-5-benzylidene-3-(m-chlorophenyl)-2-thioxothiazolidin-4-one.
-
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40-50°C. Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. The formation of the desired Z-isomer is typical for this reaction.[5]
Data Presentation: Representative Results
The described protocol is applicable to a variety of substituted aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields.
| Aldehyde Substrate | Typical Reaction Time (h) | Typical Yield (%) | Key ¹H NMR Signal (δ, ppm) for =CH |
| Benzaldehyde | 4 - 6 | 85 - 95 | ~7.70 (s, 1H) |
| 4-Methoxybenzaldehyde | 3 - 5 | 90 - 98 | ~7.65 (s, 1H) |
| 4-Nitrobenzaldehyde | 6 - 8 | 80 - 90 | ~7.85 (s, 1H) |
| 4-Chlorobenzaldehyde | 5 - 7 | 82 - 92 | ~7.72 (s, 1H) |
Note: Data are representative and may vary based on specific experimental conditions and scale.
Application Notes & Field-Proven Insights
Expertise in Practice: Causality Behind Experimental Choices
-
Choice of Base/Solvent System: The sodium acetate/acetic acid system is a classic and robust choice. The acetate ion is basic enough to deprotonate the rhodanine, and the acetic acid ensures the medium remains acidic enough to facilitate the dehydration step. For aldehydes sensitive to acidic conditions, a piperidine/ethanol system at reflux can be employed.[9]
-
Green Chemistry Approaches: For laboratories focused on sustainability, several environmentally benign methods have proven effective.
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and urea (1:2) can serve as both the solvent and catalyst, often requiring no additional catalyst and simplifying work-up to simple water precipitation.[9][10]
-
Microwave Irradiation: Using a catalyst like alum in water under microwave irradiation can dramatically reduce reaction times from hours to minutes, often with excellent yields.[1]
-
Ionic Liquids: Task-specific ionic liquids like 2-hydroxyethylammonium formate can act as recyclable solvents and catalysts for this condensation under solvent-free conditions.[11]
-
-
Troubleshooting Poor Yields:
-
Incomplete Reaction: If TLC shows significant starting material, extend the reflux time. Ensure the temperature is adequate for efficient reflux.
-
Impure Aldehyde: Aldehydes can oxidize to carboxylic acids upon storage. Use freshly distilled or high-purity aldehydes for best results.
-
Work-up Losses: Ensure the product is fully precipitated before filtration. If the product is slightly water-soluble, cooling the mixture to 0-4°C for an extended period can improve recovery.
-
-
Drug Development Context: The synthesized 5-arylidene rhodanine derivatives are prime candidates for biological screening. The exocyclic double bond creates a Michael acceptor system, which can be crucial for covalent interactions with biological targets.[2] Furthermore, the varied substituents on the aldehyde-derived phenyl ring allow for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific enzymes or receptors.[3][12]
Caption: Workflow from synthesis to drug discovery application.
References
-
Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. MDPI. Available at: [Link]
-
Swathi, T., & Srinivas, M. (2015). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
-
Patel, H., et al. (2020). Discovery of Rhodanine and Thiazolidinediones as Novel Scaffolds for EGFR Inhibition: Design, Synthesis, Analysis and CoMSIA Studies. Taylor & Francis Online. Available at: [Link]
-
MDPI. (2023). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. MDPI. Available at: [Link]
-
You, L., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Available at: [Link]
-
Patel, R. C., et al. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
-
ResearchGate. (n.d.). Rhodanine–aldehyde (RA) Knoevenagel reaction a RA reaction and... ResearchGate. Available at: [Link]
-
Alizadeh, A., et al. (2012). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. ResearchGate. Available at: [Link]
-
Song, X., & Zhu, J. F. (n.d.). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals. Available at: [Link]
-
Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link]
-
Liu, G., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. PubMed. Available at: [Link]
-
Nam, D. H., et al. (2012). Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents. PubMed. Available at: [Link]
-
Zenodo. (2020). Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. Zenodo. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Verstraete, M., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]
-
ResearchGate. (2020). Synthesis and evaluation of biological activity of rhodanine-pyrazoline hybrid molecules with 2-(2,6-dichlorophenylamino)-phenylacetamide fragment. ResearchGate. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review [zenodo.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Copper-Catalyzed N-Arylation of Rhodanine with 3-Chlorophenylboronic Acid
Topic: Procedure for N-arylation of Rhodanine with m-Chlorophenylboronic Acid Content Type: Detailed Application Notes and Protocols
Abstract & Introduction
This application note details the protocol for the N-arylation of rhodanine (2-thioxothiazolidin-4-one) using 3-chlorophenylboronic acid via the Chan-Lam-Evans coupling reaction .
Rhodanine derivatives are privileged scaffolds in medicinal chemistry, exhibiting aldose reductase inhibition, antimicrobial, and anticancer activities. Traditional N-arylation methods (e.g., using aryl halides) often require harsh conditions (high temperature, strong bases) that may compromise the sensitive rhodanine ring. The Chan-Lam coupling offers a mild, aerobic alternative using arylboronic acids, copper(II) catalysis, and a weak base at room temperature.[1]
This guide focuses on the specific coupling with m-chlorophenylboronic acid, addressing the electronic deactivation caused by the electron-withdrawing chlorine substituent and ensuring regioselectivity for the Nitrogen atom over the Sulfur or C5-methylene positions.
Mechanistic Insight
The reaction proceeds via an oxidative cross-coupling mechanism involving a Copper(II)/Copper(III) catalytic cycle. Unlike Palladium-catalyzed couplings (Suzuki-Miyaura), this reaction utilizes molecular oxygen as the terminal oxidant.
The Catalytic Cycle
-
Ligand Exchange: The precursor Cu(OAc)₂ undergoes ligand exchange with the substrate (Rhodanine) and base (Pyridine), forming a Cu(II)-amido complex.
-
Transmetallation: The aryl group is transferred from 3-chlorophenylboronic acid to the copper center. The acetate ligands facilitate this by coordinating to the boron, enhancing electrophilicity.
-
Oxidation: The resulting Cu(II)-aryl species is oxidized to a high-energy Cu(III) intermediate by molecular oxygen (O₂).
-
Reductive Elimination: The C-N bond is formed, releasing the N-(3-chlorophenyl)rhodanine product and reducing the metal to Cu(I).
-
Re-oxidation: Cu(I) is re-oxidized to Cu(II) by O₂, completing the cycle.
Mechanistic Diagram
Caption: Figure 1: Oxidative Cu(II)/Cu(III) catalytic cycle for the Chan-Lam N-arylation of rhodanine.
Experimental Design & Optimization
Critical Parameters
| Parameter | Choice | Rationale |
| Catalyst | Cu(OAc)₂ (Copper(II) Acetate) | Standard for Chan-Lam. Acetate acts as a proton shuttle during transmetallation. |
| Stoichiometry | 1.0 equiv Cu (Stoichiometric) | While catalytic (10-20 mol%) is possible, stoichiometric copper is recommended for m-chlorophenylboronic acid to overcome the slower transmetallation rate caused by the electron-withdrawing Cl group and ensure high yields. |
| Boronic Acid | 2.0 equivalents | Excess boronic acid compensates for competitive protodeboronation (hydrolysis) side reactions. |
| Base/Ligand | Pyridine (2.0 - 4.0 equiv) | Acts as both a base to neutralize the acidic NH and a ligand to stabilize Cu intermediates. |
| Solvent | Dichloromethane (DCM) | Provides excellent solubility for rhodanine and facilitates O₂ diffusion. Must be anhydrous to minimize boronic acid degradation. |
| Atmosphere | Open Air (Drying tube) | Oxygen is the stoichiometric oxidant. Sealing the vessel will stall the reaction. |
Substrate Considerations
-
Regioselectivity: Rhodanine has three potential reaction sites: Nitrogen (N), Sulfur (S), and Carbon (C5). Under Chan-Lam conditions (Cu-catalysis, weak base), N-arylation is exclusively favored over S-arylation.
-
Electronic Effects: The m-chloro substituent withdraws electron density from the aryl ring. This decreases the nucleophilicity of the carbon attached to boron, making the transmetallation step the rate-determining factor. Extended reaction times (24-48h) are expected compared to electron-rich substrates.
Detailed Protocol
Materials Required[2]
-
Rhodanine (CAS: 141-84-4)
-
3-Chlorophenylboronic acid (CAS: 63503-60-6)
-
Copper(II) acetate, anhydrous (Cu(OAc)₂)
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM, HPLC grade or anhydrous)
-
Molecular Sieves (4Å, activated) - Optional but recommended to prevent deboronation.
-
Celite® (for filtration)
Step-by-Step Procedure
Step 1: Preparation (T = 0 min)
-
Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool.
-
Charge the flask with Rhodanine (133 mg, 1.0 mmol) .
-
Add 3-Chlorophenylboronic acid (313 mg, 2.0 mmol, 2.0 equiv) .
-
Add Copper(II) acetate (182 mg, 1.0 mmol, 1.0 equiv) .
-
Note: If using catalytic conditions, use 0.2 mmol (20 mol%), but expect lower yields for this specific substrate.
-
-
Add Activated 4Å Molecular Sieves (approx. 200 mg) .
Step 2: Reaction Initiation
-
Add DCM (10 mL) to the flask.
-
Add Pyridine (162 µL, 2.0 mmol, 2.0 equiv) via micropipette.
-
Attach a drying tube (filled with CaCl₂ or Drierite) to the flask neck. Do NOT stopper the flask; the reaction requires atmospheric oxygen.
-
Stir the deep blue/green suspension vigorously at Room Temperature (25°C) .
Step 3: Monitoring (T = 24 - 48 hours)
-
Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Rhodanine R_f: ~0.3
-
Product R_f: ~0.6 (New UV-active spot).
-
-
The reaction mixture will likely turn from blue/green to a dark sludge as Cu(I) species accumulate and precipitate.
-
If starting material remains after 24h, add an additional 0.5 equiv of Boronic Acid and stir for another 24h.
Step 4: Work-up
-
Dilute the reaction mixture with Ethyl Acetate (30 mL) .
-
Filter the mixture through a pad of Celite® to remove copper salts and molecular sieves. Wash the pad with Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel.
-
Acid Wash: Wash with 1M HCl (2 x 20 mL) .
-
Critical: This removes the pyridine and any residual copper species.
-
-
Brine Wash: Wash with saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.
Step 5: Purification
-
Purify via Flash Column Chromatography on silica gel.
-
Gradient: 0% → 20% Ethyl Acetate in Hexanes.
-
-
Collect fractions containing the product.
-
Concentrate to dryness to afford N-(3-chlorophenyl)rhodanine as a yellow/orange solid.
Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for the N-arylation of rhodanine.
Characterization & Expected Data
| Analysis | Expected Signal Characteristics |
| ¹H NMR (CDCl₃) | δ 7.20-7.50 (m, 4H): Aromatic protons of the 3-chlorophenyl ring. δ 4.05 (s, 2H): Methylene protons (CH₂) of the rhodanine ring. Note: Absence of NH broad singlet confirms N-substitution. |
| ¹³C NMR (CDCl₃) | C=O: ~170-175 ppm C=S: ~200 ppm CH₂: ~35 ppm Aromatic C: Signals corresponding to the 3-chlorophenyl ring. |
| HRMS (ESI) | Expect [M+H]⁺ or [M+Na]⁺ peak matching the formula C₉H₆ClNOQS₂. |
| Appearance | Yellow to orange crystalline solid. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Moisture in solvent/reagents. | Use freshly distilled DCM and activated 4Å molecular sieves. Water causes protodeboronation of the boronic acid. |
| Stalled Reaction | Lack of Oxygen or Catalyst death. | Ensure the flask is not sealed. Use a drying tube. Increase Cu(OAc)₂ to 1.5 equiv. |
| Difficult Separation | Residual Pyridine. | Ensure thorough washing with 1M HCl during workup. Pyridine streaks on silica gel. |
| Blue Product | Residual Copper contamination. | Wash the organic layer with 10% EDTA or NH₄OH solution to chelate and remove copper. |
Safety Information
-
3-Chlorophenylboronic acid: Irritant. Avoid inhalation.
-
Rhodanine: May cause skin and eye irritation.
-
Copper(II) Acetate: Harmful if swallowed. Toxic to aquatic life. Dispose of heavy metal waste separately.
-
Dichloromethane: Suspected carcinogen. Use in a fume hood.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, 39(19), 2937–2940. Link
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[2] Synthesis, 2011(06), 829-856. Link
-
Rao, H., Fu, H., Jiang, Y., & Zhao, Y. (2005). "Copper-catalyzed N-arylation of amines with arylboronic acids in water." The Journal of Organic Chemistry, 70(20), 8107-8109. Link
Sources
3-(m-chlorophenyl)rhodanine antimicrobial susceptibility testing methods
Technical Application Note: Antimicrobial Susceptibility & Biofilm Analysis of 3-(m-chlorophenyl)rhodanine
Abstract & Strategic Overview
3-(m-chlorophenyl)rhodanine and its structural analogs represent a class of thiazolidinone derivatives exhibiting potent activity against Gram-positive pathogens (e.g., MRSA, VRE) and mycobacteria. However, their hydrophobic nature and classification as potential Pan-Assay Interference Compounds (PAINS) necessitate rigorous experimental design to distinguish specific antimicrobial efficacy from non-specific aggregation or chemical instability.
This guide provides a validated workflow for characterizing 3-(m-chlorophenyl)rhodanine, moving beyond standard CLSI protocols to address solubility limits, colorimetric interference, and biofilm eradication potential.
Part 1: Pre-Analytical Considerations & Solubility Optimization
The meta-chlorophenyl substitution significantly increases the lipophilicity (LogP) of the rhodanine scaffold. Standard aqueous preparations will result in precipitation, leading to false-negative MICs (due to drug unavailability) or false-positive optical density readings (due to turbidity).
Solvent Selection and Stock Preparation
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Solubility Limit: 3-(m-chlorophenyl)rhodanine is typically soluble in DMSO up to 20–50 mM.
-
Stability Warning: Rhodanine rings are susceptible to hydrolysis and Michael addition reactions in nucleophilic buffers over time. Always prepare stocks fresh. Do not store working dilutions (>24 hours).
The "Solvent Tolerance" Control
Before biological testing, you must determine the Maximum Tolerable Concentration (MTC) of DMSO for your specific bacterial strain.
-
Protocol: Inoculate media with DMSO concentrations ranging from 0.1% to 5% (v/v).
-
Target: The final assay concentration of DMSO should be ≤ 1% (v/v) (optimally 0.5%) to ensure observed inhibition is due to the rhodanine derivative, not solvent toxicity.
Part 2: Primary Screening – Modified Broth Microdilution (MIC)
Challenge: 3-(m-chlorophenyl)rhodanine may precipitate upon dilution in cation-adjusted Mueller-Hinton Broth (CAMHB), creating turbidity that mimics bacterial growth. Solution: Use a resazurin-based cell viability assay (Resazurin Microtiter Assay - REMA) instead of standard Optical Density (OD600) endpoints.
Experimental Protocol
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin sodium salt (0.01% w/v in sterile water).
-
96-well microtiter plates (polystyrene, round bottom).[1][2]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB to achieve CFU/mL. -
Compound Dilution:
-
Prepare a 100x stock in DMSO.
-
Dilute 1:50 in CAMHB (Intermediate Stock, 2x final concentration, 2% DMSO).
-
Add 100 µL of Intermediate Stock to column 1 of the 96-well plate.
-
Perform serial 2-fold dilutions across the plate in CAMHB.
-
-
Inoculation: Add 100 µL of bacterial suspension to all wells.
-
Final System: Compound at 1x, DMSO at 1% (or lower), Bacteria at
CFU/mL.
-
-
Incubation: 37°C for 18–24 hours (aerobic).
-
Readout (The Critical Step):
-
Add 30 µL of 0.01% Resazurin solution to each well.
-
Incubate for 1–4 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of resazurin).
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. Modified Broth Microdilution workflow utilizing Resazurin (REMA) to bypass turbidity interference caused by rhodanine precipitation.
Part 3: Advanced Characterization – Biofilm Inhibition
Rhodanine derivatives often exhibit anti-biofilm properties superior to their planktonic killing. The Crystal Violet (CV) assay is the standard for quantifying biomass reduction.
Biofilm Inhibition Protocol
-
Seeding: Inoculate 96-well flat-bottom plates with
of bacterial suspension ( CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm). -
Treatment: Add 3-(m-chlorophenyl)rhodanine at concentrations ranging from 0.5x to 4x MIC.
-
Growth: Incubate statically at 37°C for 24 hours.
-
Washing: Gently aspirate media.[2] Wash wells 3x with sterile PBS to remove planktonic cells.[2] Crucial: Do not disrupt the slime layer.
-
Staining: Add 125 µL of 0.1% Crystal Violet for 15 minutes.
-
Elution: Wash 3x with water.[2][3] Air dry. Solubilize bound dye with 30% Acetic Acid (or 95% Ethanol).
-
Quantification: Measure Absorbance at 590 nm.
Data Calculation:
Part 4: Scientific Integrity – Validating Specificity (PAINS Check)
Rhodanines are frequent "frequent hitters" in HTS campaigns. To publish authoritative data, you must prove the activity is not due to colloidal aggregation.
The Detergent-Based Specificity Test
Promiscuous aggregators sequester enzyme/bacteria on their surface. This effect is reversed by non-ionic detergents.
-
Experiment: Repeat the MIC assay with the addition of 0.01% Triton X-100 (or Tween-80) in the media.
-
Interpretation:
-
MIC Unchanged: Likely specific inhibition (True Hit).
-
MIC Increases significantly (e.g., >4-fold): Activity was likely due to aggregation (False Positive/PAINS).
-
Mechanism Validation Logic
Caption: Figure 2. Decision tree for distinguishing specific antimicrobial activity from non-specific colloidal aggregation (PAINS).
Summary of Key Parameters
| Parameter | Specification for 3-(m-chlorophenyl)rhodanine | Reason |
| Solvent | DMSO (Anhydrous) | Hydrophobic nature (LogP > 3). |
| Max DMSO % | < 1% (v/v) | Prevent solvent-induced bacterial toxicity. |
| Endpoint Method | Resazurin (Fluorescence/Color) | Avoids interference from compound precipitation. |
| Stability | Use within 24h of dilution | Rhodanine ring hydrolysis risk. |
| Control | 0.01% Triton X-100 | Rules out non-specific aggregation (PAINS). |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[5][6] [Link]
-
Baell, J. B., & Holloway, G. A. (2010).[7][8][9] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[7][8][9] Journal of Medicinal Chemistry, 53(7), 2719–2740.[9] [Link]
-
Abbas, M., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE, 11(10), e0164227. [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321–324. [Link]
-
Montaño, E. T., et al. (2021).[7] Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo.[7][10] Journal of Bacteriology, 203(19).[10] [Link]
Sources
- 1. Biofilm inhibition: the use of a marine alkaloid derivative in the prevention of clinically-relevant biofilms - MedCrave online [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ableweb.org [ableweb.org]
- 4. Aryl Rhodanines Specifically Inhibit Staphylococcal and Enterococcal Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation and Handling of 3-(m-chlorophenyl)rhodanine Stock Solutions in DMSO
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of 3-(m-chlorophenyl)rhodanine in dimethyl sulfoxide (DMSO). Rhodanine and its derivatives are a critical class of heterocyclic compounds widely investigated in drug discovery for their diverse pharmacological activities, including anticancer and antibacterial properties.[1][2][3] The integrity of experimental data relies heavily on the accurate and consistent preparation of stock solutions. This guide outlines the necessary calculations, safety procedures, and quality control considerations to ensure the stability and reliability of 3-(m-chlorophenyl)rhodanine solutions for use in research and development.
Introduction and Scientific Context
3-(m-chlorophenyl)rhodanine belongs to a class of compounds built on the rhodanine scaffold, a 5-membered thiazolidine-based heterocycle.[4] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a plethora of documented biological activities.[3]
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized for its exceptional solvating power for a broad range of polar and nonpolar compounds.[5] It is the standard solvent for compound libraries used in high-throughput screening (HTS) and cell-based assays. However, DMSO is not inert; it is hygroscopic, has a relatively high freezing point (~19°C), and can be readily absorbed through the skin, carrying dissolved solutes with it.[5][6][7][8] Furthermore, DMSO can participate in or catalyze the degradation of certain solutes.[9]
Therefore, a systematic and scientifically grounded approach to stock solution preparation is not merely a procedural formality but a critical step in ensuring experimental reproducibility and data integrity. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for preparing and storing this compound.
Physicochemical Data and Safety Summary
Prior to handling, it is imperative to be familiar with the properties and hazards of both the solute and the solvent.
| Property | 3-(m-chlorophenyl)rhodanine | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₉H₆ClNOS₂ | (CH₃)₂SO |
| Molecular Weight | 243.74 g/mol | 78.13 g/mol |
| Appearance | Typically a light yellow or off-white solid.[10][11] | Clear, colorless liquid that may be frozen at room temp.[6] |
| CAS Number | 2535-93-5 (or specific to supplier) | 67-68-5 |
| Key Safety Hazards | Irritant. May cause skin, eye, and respiratory tract irritation. Harmful if swallowed. The toxicological properties have not been fully investigated.[11][12] Handle as a potentially hazardous substance. | Readily absorbed through skin. Can carry dissolved chemicals into the body.[7][13] Causes skin and serious eye irritation. Combustible liquid.[7][13] |
Causality Behind Experimental Choices:
-
Anhydrous DMSO: DMSO is highly hygroscopic.[6] Absorbed water can hydrolyze susceptible compounds, altering their concentration and efficacy over time. Using anhydrous DMSO minimizes this risk.
-
Inert Gas: While not always mandatory for short-term storage, purging the headspace of the stock solution vial with an inert gas like argon or nitrogen can displace oxygen and moisture, further enhancing long-term stability.
Core Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution, a common concentration for primary screening and subsequent serial dilutions.
Required Materials & Equipment
-
Reagents:
-
3-(m-chlorophenyl)rhodanine (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
-
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Certified chemical fume hood
-
Microcentrifuge tubes (1.5 or 2 mL) or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes (P1000)
-
Vortex mixer
-
Optional: Bath sonicator
-
-
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Nitrile gloves (use a double layer for added protection)
-
Laboratory coat
-
Pre-Protocol Workflow
The following diagram illustrates the essential safety and preparation workflow that must precede any weighing or dissolution steps.
Caption: Pre-protocol safety and material preparation workflow.
Step-by-Step Methodology
Step 1: Calculation of Required Mass
The fundamental principle is to calculate the mass of the solute needed to achieve the target concentration in the desired final volume.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol)
-
Example Calculation for 1 mL of 10 mM solution:
-
Mass (mg) = 10 mmol/L × 0.001 L × 243.74 g/mol
-
Mass (g) = 0.0024374 g
-
Mass (mg) = 2.437 mg (Round to 2.44 mg for practical weighing)
-
Step 2: Weighing 3-(m-chlorophenyl)rhodanine
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare to zero.
-
Carefully add the 3-(m-chlorophenyl)rhodanine powder into the vial until the balance reads the calculated mass (e.g., 2.44 mg).
-
Record the exact mass weighed. This is critical for calculating the precise final concentration.
Step 3: Dissolution
-
Inside the chemical fume hood, use a calibrated micropipette to add exactly 1.0 mL of anhydrous DMSO to the vial containing the pre-weighed compound.
-
Securely cap the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved completely. The solution should be clear and free of particulates.
-
Troubleshooting: If the compound does not fully dissolve, gentle warming in a 30-37°C water bath or brief sonication can be employed. However, be aware that heat can degrade some compounds; use these methods judiciously. If solubility issues persist, it may be necessary to prepare a lower concentration stock.
-
Step 4: Final Concentration Calculation & Documentation
Use the actual mass weighed to calculate the precise concentration of your stock solution.
-
Formula: Actual Concentration (mM) = [Mass Weighed (mg) / Molecular Weight (g/mol)] / Final Volume (mL)
-
Example: If 2.50 mg was weighed:
-
Actual Concentration (mM) = [2.50 mg / 243.74 g/mol ] / 1.0 mL = 10.26 mM
-
-
Label the primary stock vial with the compound name, precise concentration, solvent (DMSO), preparation date, and your initials.
Aliquoting and Storage Protocol
To preserve the integrity of the stock solution, avoid repeated freeze-thaw cycles which can lead to compound degradation and solvent hydration.
Caption: Recommended workflow for aliquoting and long-term storage.
-
Dispense the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in appropriately labeled, low-retention microcentrifuge tubes.
-
Store these aliquots in a freezer at -20°C for short-term storage (weeks) or -80°C for long-term storage (months) . Protect from light by using amber vials or storing them in a light-blocking box.
-
When needed for an experiment, remove a single aliquot, allow it to thaw completely at room temperature, and vortex briefly before use. Discard any unused portion of the thawed aliquot to prevent contamination and degradation.
Quality Control and Stability
A self-validating protocol incorporates checkpoints to ensure quality.
-
Purity and Identity: Always begin with a compound of known purity and identity, as confirmed by the supplier's Certificate of Analysis (CoA).
-
Solubility Verification: The visual inspection during dissolution is the first quality check. Any precipitation upon storage at room temperature indicates the solution is supersaturated and should not be used without re-dissolution or dilution.
-
Long-Term Stability: The stability of rhodanine derivatives in DMSO can vary. For long-term or critical studies, it is advisable to periodically assess the stability of a stored stock solution. This can be done by comparing a freshly prepared solution to an aged one using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the parent peak area or the appearance of new peaks would indicate degradation.
Conclusion
The preparation of a 3-(m-chlorophenyl)rhodanine stock solution in DMSO is a foundational procedure for a wide range of biological assays. Adherence to this detailed protocol, with its emphasis on the use of anhydrous solvent, meticulous safety precautions, accurate calculations, and proper aliquoting and storage, will ensure the production of high-quality, reliable stock solutions. This systematic approach is paramount for achieving reproducible and trustworthy scientific results in drug discovery and development.
References
-
Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link] (A general link for SDS search).
-
PubChem. (n.d.). Rhodanine, 3-(m-chlorophenyl)-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Rhodanine. National Center for Biotechnology Information. [Link]
-
Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (Educational material found online). [Link]
-
AAPPTec. (n.d.). Safety Data Sheet - Rhodamine 101 chloride. [Link]
-
PubChem. (n.d.). Rhodanine, 3-(p-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. [Link]
-
The Lab Depot. (n.d.). Material Safety Data Sheet Rhodanine. [Link] (Link to product page where SDS can be accessed).
-
Connect Journals. (n.d.). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. [Link] (General link, as full access may require subscription).
-
Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. [Link]
-
ResearchGate. (2025). Structural insights into 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers with antibacterial activity. [Link]
-
WebPath. (n.d.). COPPER - RHODANINE METHOD. University of Utah. [Link]
-
IHC WORLD. (2024). Rhodanine Staining Protocol. [Link]
-
MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]
-
SciSpace. (2022). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. [Link]
-
MP Biomedicals. (2016). Dimethyl Sulfoxide Product Data Sheet. [Link]
-
U.S. Environmental Protection Agency. (2025). 3-(o-Chlorophenyl)sydnone Properties. CompTox Chemicals Dashboard. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Cheméo. (n.d.). Chemical Properties of Rhodanine, 5-(p-dimethylaminobenzylidene)-3-(p-dimethylaminobenzylideneamino)-. [Link]
-
Wikipedia. (n.d.). Rhodanine. [Link]
-
Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham University Research Commons. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Anticancer Profile of Rhodanines | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Rhodanine - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. thco.com.tw [thco.com.tw]
- 7. greenfield.com [greenfield.com]
- 8. westliberty.edu [westliberty.edu]
- 9. research.library.fordham.edu [research.library.fordham.edu]
- 10. Rhodanine | C3H3NOS2 | CID 1201546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labdepotinc.com [labdepotinc.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: 3-(m-Chlorophenyl)rhodanine as a Privileged Michael Donor in Organic Synthesis
Executive Summary
This application note details the utilization of 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one (3-(m-chlorophenyl)rhodanine) as a nucleophilic Michael donor. While rhodanine derivatives are classically associated with Knoevenagel condensations to form benzylidene pharmacophores (e.g., Epalrestat), their utility as soft nucleophiles in conjugate additions is a cornerstone of modern spirocyclic and heterocyclic drug design.
The meta-chloro substituent on the N-aryl ring provides a unique electronic balance: it sufficiently acidifies the C5-methylene protons (
Chemical Profile & Mechanistic Basis[1][2][3]
Reactivity Profile
The reactivity of 3-(m-chlorophenyl)rhodanine is defined by the C5-methylene position . Flanked by a carbonyl (C4) and a thiocarbonyl (C2), this position is highly acidic.
-
Chemical Structure: N-aryl rhodanine core.
-
Active Site: C5 Methylene (
). -
Electronic Effect: The m-Cl group is electron-withdrawing (inductive effect,
), stabilizing the resultant enolate more effectively than unsubstituted N-phenyl analogs. -
Nucleophilicity: The generated enolate is a "soft" nucleophile, showing high preference for the
-carbon of soft electrophiles (Michael acceptors) over hard carbonyl centers (1,2-addition).
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle for the organocatalytic Michael addition to a nitroolefin.
Figure 1: Mechanistic pathway of Michael addition using 3-(m-chlorophenyl)rhodanine.
Experimental Protocols
Protocol A: General Base-Catalyzed Addition to Acrylates
Objective: Synthesis of ester-functionalized rhodanine derivatives for rapid library generation. Scale: 1.0 mmol
Reagents:
-
3-(m-chlorophenyl)rhodanine (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Triethylamine (
) or DABCO (10 mol%) -
Solvent: Ethanol (EtOH) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(m-chlorophenyl)rhodanine (243 mg, 1.0 mmol) in anhydrous EtOH (3 mL).
-
Activation: Add
(14 , 0.1 mmol). Stir for 5 minutes at room temperature. The solution may darken slightly, indicating enolate formation. -
Addition: Dropwise add ethyl acrylate (130
, 1.2 mmol) over 2 minutes. -
Reaction: Stir at room temperature.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1) every 30 minutes. The spot for the rhodanine starting material (
) should disappear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve in DCM (10 mL) and wash with 1M HCl (5 mL) to remove the base.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Recrystallize from hot EtOH or perform flash chromatography if high purity is required.
Protocol B: Asymmetric Organocatalytic Addition to Nitroolefins
Objective: Enantioselective synthesis of chiral rhodanine derivatives (common scaffold for aldose reductase inhibitors). Catalyst: Bifunctional Squaramide or Thiourea (e.g., Takemoto's catalyst).
Reagents:
-
3-(m-chlorophenyl)rhodanine (1.0 equiv)
- -Nitrostyrene (1.2 equiv)
-
Chiral Squaramide Catalyst (5 mol%)
-
Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding interactions).
Workflow Visualization:
Figure 2: Workflow for asymmetric synthesis.
Step-by-Step Procedure:
-
Setup: Charge a flame-dried vial with 3-(m-chlorophenyl)rhodanine (0.5 mmol) and the chiral catalyst (0.025 mmol).
-
Solvation: Add Toluene (2.0 mL) and cool the mixture to 0°C using an ice bath.
-
Reaction: Add the nitroolefin (0.6 mmol) in one portion.
-
Incubation: Stir at 0°C for 24 hours.
-
Note: The m-chloro substitution aids in
- stacking interactions with the catalyst, potentially enhancing enantioselectivity compared to alkyl rhodanines.
-
-
Purification: Apply the reaction mixture directly to a silica gel column. Elute with Hexane/EtOAc (gradient 90:10 to 70:30).
Data Summary & Troubleshooting
Solvent Compatibility Table
The choice of solvent critically impacts the reaction rate and the mechanism (ionic vs. H-bond mediated).
| Solvent | Dielectric Constant | Reaction Rate | Recommended For |
| DCM | 8.9 | Fast | Racemic synthesis; rapid screening. |
| Ethanol | 24.5 | Moderate | Green chemistry; base-catalyzed protocols. |
| Toluene | 2.4 | Slow | Asymmetric synthesis (supports H-bonding catalysts). |
| Water | 80.1 | Fast (On-water) | Surfactant-mediated "green" synthesis. |
Troubleshooting Guide
-
Issue: Retro-Michael Reaction (Low Yield)
-
Cause: The Michael adduct of rhodanine is sterically crowded at C5 and can be reversible.
-
Solution: Avoid high temperatures (>40°C). Use a slight excess of the donor. If the reaction stalls, lower the temperature and extend time rather than heating.
-
-
Issue: Bis-addition
-
Cause: The C5 position has two acidic protons. After the first addition, the product is still acidic.
-
Solution: Use 1.0 equiv of donor and 1.1 equiv of acceptor. Avoid large excesses of base which facilitate the second deprotonation. The m-chloro group makes the mono-adduct quite acidic, so strict stoichiometry is vital.
-
-
Issue: Poor Solubility
-
Cause: 3-(m-chlorophenyl)rhodanine is lipophilic.
-
Solution: In polar protocols (EtOH/Water), use mild heating to dissolve starting materials before adding the catalyst, or switch to THF.
-
References
-
Organocatalytic Michael Addition of Rhodanines
- Title: Organocatalytic Michael Addition of Rhodanines to Nitroolefins.
- Source:Asian Journal of Organic Chemistry, 2014.
- Relevance: Establishes the baseline conditions for rhodanine/nitroolefin coupling.
-
pKa and Reactivity of Rhodanine Derivatives
- Title: The pKa Table Is Your Friend (General acidity context).
- Source: Master Organic Chemistry.
- Relevance: Provides the theoretical basis for base selection ( of active methylenes).
-
General Michael Addition Mechanism
-
Synthesis of 5-substituted Rhodanines
-
Title: Structural features of 5-ene-and 5-alkylrhodanines.[4]
- Source:ResearchG
- Relevance: Discusses the stability and tautomeriz
-
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 3-(m-chlorophenyl)rhodanine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(m-chlorophenyl)rhodanine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffer systems. As a rhodanine derivative, 3-(m-chlorophenyl)rhodanine is of significant interest in drug discovery, but its physicochemical properties often present hurdles in experimental assays.[1][2] This guide provides in-depth, practical solutions and the scientific rationale behind them to ensure the generation of reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions regarding the solubility characteristics of 3-(m-chlorophenyl)rhodanine.
Q1: Why is 3-(m-chlorophenyl)rhodanine poorly soluble in aqueous buffers?
A: The limited aqueous solubility of 3-(m-chlorophenyl)rhodanine is rooted in its molecular structure. Several factors contribute to this:
-
Hydrophobicity: The molecule contains a chlorophenyl ring, which is inherently nonpolar and hydrophobic. This makes it energetically unfavorable for the molecule to interact with polar water molecules. Its predicted partition coefficient (XlogP) is 3.0, indicating a preference for a lipid-like environment over an aqueous one.[3]
-
Crystal Lattice Energy: The planarity and potential for strong intermolecular interactions in the solid state can result in high crystal lattice energy.[4] Significant energy is required to break apart the crystal structure and solvate the individual molecules, a factor that often limits the solubility of crystalline solids.[5]
-
Lack of Ionizable Groups at Neutral pH: The rhodanine core contains a weakly acidic proton. However, at physiological pH (~7.4), the molecule is predominantly in its neutral, uncharged form, which is less soluble than an ionized form.
Q2: What are the consequences of poor solubility in my experiments?
-
Underestimation of Potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[7]
-
Poor Data Reproducibility: The extent of precipitation can vary between experiments due to minor differences in buffer preparation, temperature, or incubation time, resulting in high data variability.[7]
-
Formation of Aggregates: Many rhodanine-based compounds are known to form sub-visible aggregates in aqueous media.[8] These aggregates can cause non-specific inhibition of proteins, leading to false-positive hits in screening campaigns. This is a hallmark of Pan Assay Interference Compounds (PAINS).[8]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility is the limiting factor for a series of compounds, the observed biological activity may reflect solubility trends rather than the intended target interactions, confounding SAR analysis.[7]
Part 2: Troubleshooting Guide - Practical Solutions & Methodologies
This section provides a step-by-step approach to overcoming common solubility problems encountered during experiments.
Q3: My compound won't dissolve directly in my aqueous buffer. What is the first and most critical step?
A: Direct dissolution in aqueous buffers is highly unlikely to succeed. The standard and mandatory first step is to prepare a high-concentration stock solution in a suitable organic solvent.
The Gold Standard: Dimethyl Sulfoxide (DMSO) DMSO is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological assays.[7][9] It is an aprotic, polar solvent capable of dissolving a wide range of hydrophobic molecules.
For a detailed methodology, please refer to SOP 1: Preparation of a High-Concentration Stock Solution in DMSO.
Q4: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?
A: This phenomenon, often called "crashing out," occurs when the compound moves from a favorable solvent (DMSO) to an unfavorable one (aqueous buffer). Here is a decision-making workflow to address this critical issue.
Caption: Troubleshooting workflow for compound precipitation.
Causality Explained:
-
Control Final DMSO Concentration: While DMSO is an excellent solvent, it can affect the activity of some biological targets, typically at concentrations >1%. A common practice is to keep the final DMSO concentration at or below 0.5% (v/v). If your initial dilution results in a high DMSO percentage, you may need to remake your stock at a higher concentration to allow for a smaller dilution volume.
-
Determine Kinetic Solubility: You may be attempting to work at a concentration above the compound's kinetic solubility limit in that specific buffer. It is crucial to determine the maximum concentration that remains in solution under your assay conditions. Refer to SOP 2: Protocol for Kinetic Solubility Assessment in Aqueous Buffers.
-
Employ Co-solvents and Excipients: If lowering the compound concentration is not feasible, the next step is to modify the buffer itself to make it more hospitable to the compound.[10]
-
Co-solvents: These are water-miscible organic solvents that, when added to the buffer in small quantities, increase the solubilizing capacity of the solution.[9]
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic 3-(m-chlorophenyl)rhodanine, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11]
-
Q5: Can I use pH adjustment to improve the solubility of 3-(m-chlorophenyl)rhodanine?
A: Yes, this can be an effective strategy. The rhodanine scaffold has an acidic proton (pKa is typically in the 6-8 range, depending on substituents). By increasing the pH of the buffer above the pKa, you deprotonate the molecule, creating a negatively charged anion. This charged species is generally more water-soluble than the neutral form.[11]
Caption: Effect of pH on the ionization and solubility of the rhodanine scaffold.
Protocol Considerations:
-
Buffer Compatibility: Ensure your chosen buffer has an effective buffering range at the desired higher pH. Buffers like Tris or CHES may be more suitable than phosphate for pH > 8.0.
-
Target Stability: Confirm that your biological target (e.g., enzyme, receptor) is stable and active at the adjusted pH.
-
Gradual Adjustment: Prepare a concentrated stock of your compound in DMSO, dilute it into the buffer, and then slowly titrate the pH upwards with a dilute base (e.g., 0.1 M NaOH) while vortexing to avoid localized precipitation.
Data Summary: Recommended Starting Conditions for Solubilizing Agents
| Solubilizing Agent | Class | Recommended Max % (v/v) in Final Assay | Key Considerations |
| DMSO | Co-solvent | 0.5% - 1.0% | Gold standard; check target tolerance above 0.5%.[7] |
| Ethanol | Co-solvent | 1% - 2% | Can denature some proteins at higher concentrations.[9] |
| PEG-400 | Co-solvent | 1% - 5% | Generally well-tolerated but can increase solution viscosity.[7] |
| β-Cyclodextrin | Complexation Agent | 1 - 10 mM | Forms inclusion complexes; can sometimes interfere with ligand-protein binding.[11] |
| Polysorbate 80 (Tween 80) | Surfactant | 0.01% - 0.1% | Forms micelles to solubilize compounds; may interfere with cell-based assays.[7] |
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a concentrated, fully solubilized stock solution of 3-(m-chlorophenyl)rhodanine for serial dilution into aqueous buffers.
-
Materials:
-
3-(m-chlorophenyl)rhodanine (solid powder)
-
100% Anhydrous DMSO (biotechnology grade)
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Accurately weigh a precise amount of 3-(m-chlorophenyl)rhodanine powder (e.g., 5.0 mg) and place it into the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW ~242.7 g/mol , add ~2.06 mL of DMSO to 5 mg).
-
Add the calculated volume of 100% DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
If solid particles are still visible, place the vial in a bath sonicator for 5-10 minutes, or until the solution is completely clear. Gentle warming to 30-37°C can also aid dissolution.
-
Visually inspect the solution against a light source to ensure no undissolved particulates remain.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.
-
SOP 2: Protocol for Kinetic Solubility Assessment in Aqueous Buffers
-
Objective: To determine the maximum concentration of the compound that can be maintained in a chosen aqueous buffer without precipitation over a defined period (kinetic solubility).
-
Materials:
-
10 mM stock solution of 3-(m-chlorophenyl)rhodanine in DMSO (from SOP 1).
-
Assay-specific aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer.
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM DMSO stock in 100% DMSO to create intermediate concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
-
In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of each DMSO stock concentration (from highest to lowest) to the buffer-containing wells in triplicate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100, 50, 25, 12.5, 6.25 µM, etc. Include buffer + 2 µL DMSO as a negative control.
-
Mix the plate gently for 1 minute.
-
Incubate the plate at the experimental temperature (e.g., room temperature or 37°C) for a duration relevant to your assay (e.g., 1-2 hours).
-
Assessment:
-
Visual: Check for visible precipitate (cloudiness, crystals) against a dark background.
-
Instrumental: Measure the absorbance (turbidity) at a wavelength between 600-650 nm, where colored compounds have minimal interference. The lowest concentration that shows a significant increase in turbidity above the DMSO control is considered the limit of kinetic solubility.[6]
-
-
References
-
Huang, J. (2022, January 3). Tackling the Big Issue of Solubility. Pharmaceutical Technology. Available from: [Link]
-
Mercado, G. (2019, November 21). New horizons in small molecule solubility screening. Drug Target Review. Available from: [Link]
-
Kawasaki, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
-
Jadhav, S. B., et al. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. Available from: [Link]
-
PubChem. (n.d.). Rhodanine, 3-(4-chloro-m-tolyl)-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Rhodanine, 3-(m-chlorophenyl)-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Drug Discovery & Development Staff. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Discovery & Development. Available from: [Link]
-
Kumar, L., & Singh, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. PharmaTutor. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
PubChem. (n.d.). Rhodanine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. Available from: [Link]
-
Singh, A., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Tsolaki, E., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science. Available from: [Link]
-
Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Structural insights into 3-[5-(chlorobenzylidene)rhodanine]propionic acid isomers with antibacterial activity. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Tsolaki, E., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Medicinal Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. PubChemLite - Rhodanine, 3-(m-chlorophenyl)- (C9H6ClNOS2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Rhodanine from Unreacted Carbon Disulfide
Here is a technical support center with troubleshooting guides and FAQs for removing unreacted carbon disulfide from rhodanine synthesis.
Introduction to the Challenge
The synthesis of rhodanine and its derivatives often involves the use of carbon disulfide (CS₂), a volatile and reactive reagent.[1][2] A common and efficient route involves the reaction of an amine (or ammonia), carbon disulfide, and an α-haloacetic acid, proceeding through a dithiocarbamate intermediate.[1][3] While effective, this synthesis frequently leaves the crude product contaminated with unreacted carbon disulfide.
The removal of residual CS₂ is critical for several reasons:
-
Toxicity and Safety: Carbon disulfide is a toxic, highly flammable liquid with a very low flash point and autoignition temperature.[4][5] Its vapor can be ignited by a standard light bulb.
-
Product Purity: Residual CS₂ can interfere with subsequent reactions and compromise the accuracy of analytical data, such as yield determination and spectroscopic analysis.
-
Physical Properties: The presence of CS₂ will result in an impure product with a lower melting point and a strong, disagreeable "cabbage-like" odor.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively remove unreacted carbon disulfide from their rhodanine synthesis products.
Frequently Asked Questions (FAQs)
Q1: My final rhodanine product has a very strong, unpleasant odor. What is the likely cause? A: A strong, disagreeable odor is a hallmark of impure carbon disulfide. This indicates that residual CS₂ from the synthesis is still present in your product.
Q2: I've tried drying my product on a rotary evaporator, but the smell persists. Why? A: While carbon disulfide is very volatile (boiling point of 46.3 °C), it can become trapped within the crystal lattice of your solid product.[4][6] In such cases, simple evaporation may not be sufficient. A more rigorous purification method like recrystallization is often necessary to liberate and remove the trapped solvent.
Q3: How flammable is the carbon disulfide I'm trying to remove? A: Extremely flammable. It has a flash point of -30 °C and an autoignition temperature of 100 °C.[4] This means its vapors can ignite without a spark or flame if they come into contact with a surface at or above 100 °C, such as a hot plate. All removal procedures must be conducted in a well-ventilated fume hood, away from ignition sources.
Q4: Can I "quench" the unreacted carbon disulfide chemically? A: Yes, chemical neutralization is possible but is generally used for waste disposal rather than product purification as it can complicate the isolation of rhodanine. Methods include oxidation with agents like potassium permanganate or basic hydrolysis.[7][8] Another method involves reacting CS₂ with an alkali and an alcohol to form a xanthate, which can then be separated.[9] These methods introduce additional reagents and byproducts that would also need to be removed.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of rhodanine.
Issue 1: Crude product is an oily solid or a low-melting-point solid.
-
Underlying Cause: This is a clear indication of significant contamination. The unreacted carbon disulfide acts as a solvent, depressing the melting point of your rhodanine product and giving it an oily appearance.
-
Recommended Solution: The primary goal is to remove the bulk of the volatile impurity.
-
Evaporation under Reduced Pressure: Carefully concentrate the crude mixture on a rotary evaporator. Use a cold trap and ensure the vacuum pump is suitable for flammable solvents. Do not heat the water bath above 30-40°C. This should remove the majority of the CS₂.
-
Recrystallization: After evaporation, the resulting solid will still contain trapped CS₂. A thorough recrystallization is the most effective next step. Ethanol is a common and effective solvent for recrystallizing rhodanine.[10]
-
Issue 2: The isolated rhodanine is a crystalline solid, but it still has a potent odor.
-
Underlying Cause: This suggests that carbon disulfide has been co-precipitated or is trapped within the crystalline structure of the rhodanine.
-
Recommended Solution: Recrystallization is the gold standard for removing trapped solvent impurities from a crystalline solid. The process of dissolving the solid in a hot solvent and allowing it to cool slowly enables the formation of a purer crystal lattice, excluding the impurity molecules (CS₂) into the solvent (mother liquor). Multiple recrystallizations may be necessary to achieve a completely odorless product.
Workflow for Selecting a Purification Method
The following diagram outlines the decision-making process for purifying your crude rhodanine product.
Caption: Decision workflow for rhodanine purification.
Data Summary for Purification
Understanding the physical properties of the substances involved is key to designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Carbon Disulfide | 76.13 | 46.3[4] | -111.6[4] | Slightly soluble in water; miscible with ethanol, ether, benzene. |
| Rhodanine | 133.19 | Decomposes | 168-170 | Soluble in hot ethanol; sparingly soluble in cold water.[10] |
| Ethanol | 46.07 | 78.37 | -114.1 | Miscible with water and carbon disulfide. |
Detailed Experimental Protocols
Safety First: Always perform these procedures in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. Keep a fire extinguisher rated for chemical fires nearby.
Protocol 1: Bulk Removal of CS₂ via Reduced Pressure Evaporation
This protocol is intended for crude products that are oily or have a very high concentration of residual CS₂.
-
Apparatus Setup: Assemble a rotary evaporator equipped with a high-performance cold trap (dry ice/acetone or a cryocooler is recommended). Ensure all glassware is free of cracks and vacuum-rated.
-
Transfer: Transfer your crude product into a round-bottom flask. Do not fill the flask more than halfway.
-
Evaporation:
-
Begin rotation of the flask.
-
Apply vacuum gradually to prevent bumping.
-
The carbon disulfide will begin to evaporate rapidly. You should see it condensing on the cold trap coil.
-
A water bath may be used but should not exceed 40°C due to the low boiling point and flammability of CS₂.
-
-
Completion: Continue evaporation until the bulk of the solvent is removed and you are left with a solid or semi-solid residue. Do not expect this step to yield a pure, odorless product. Proceed to Protocol 2.
Protocol 2: Purification by Recrystallization from Ethanol
This is the most crucial step for achieving high purity and removing trapped CS₂.
-
Solvent Selection: Place the crude solid from the previous step (or your solid crude product) into an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely. This is best done by adding small portions of the hot solvent to the flask while it is gently heated on a hot plate.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away the mother liquor which contains the dissolved impurities (including the last traces of CS₂).
-
Drying: Dry the purified crystals under vacuum. The final product should be a crystalline solid with a sharp melting point (approx. 168-170 °C) and no discernible odor.
References
- How to neutralize the carbon disulfide. (2026, January 24). Filo.
- CN102295953A - Method for removing carbon disulfide.
- Redemann, C. E., Icke, R. N., & Alles, G. A. Rhodanine. Organic Syntheses, 27, 73.
- Carbon disulfide. (2022, June 30).
- Chemistry Carbon Disulfide.
- Carbon Disulfide.
- Al-Absi, A. I., Sakr, A. K., & El-Hakam, S. A. (2022). Removal of carbon disulfide: Experimental and modeling results.
- Synthesis of Phenylacetonitriles
- US6283675B1 - Method for oxidative destruction of carbon disulfide in soil.
- Rhodanine. Wikipedia.
- Toxicological Profile for Carbon Disulfide. (2023).
- Al-Absi, A. I., Sakr, A. K., El-Hakam, S. A., & Salama, R. S. (2023).
- A New Synthesis Strategy for Rhodanine and Its Derivatives.
- A method and system for separating excess sulfur in the carbon disulfide production process. Shanghai DODGEN Chemical Technology Co., Ltd.
- Carbon Disulfide.
- Make Carbon disulfide. (2011, April 25). YouTube.
- Osman, N. A., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8031.
- Synthesis of rhodanines via MCR of CS2, primary amine, and dialkyl acetylenedicarboxylates.
- Carbon Disulfide Prepar
- Lei, X., et al. (2022). Base-Promoted Formal [3 + 2] Cycloaddition of α-Halohydroxamates with Carbon Disulfide to Synthesize Polysubstituted Rhodanines. Organic Letters, 24(16), 2837–2841.
Sources
- 1. Rhodanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Carbon Disulfide [sathee.iitk.ac.in]
- 5. Carbon Disulfide | CS2 | CID 6348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. How to neutralize the carbon disulfide | Filo [askfilo.com]
- 8. US6283675B1 - Method for oxidative destruction of carbon disulfide in soil - Google Patents [patents.google.com]
- 9. CN102295953A - Method for removing carbon disulfide - Google Patents [patents.google.com]
- 10. designer-drug.com [designer-drug.com]
preventing hydrolysis of rhodanine ring during reaction workup
Topic: Preventing Hydrolysis of the Rhodanine Ring During Reaction Workup
Core Directive: The Chemistry of Instability
Executive Summary: The rhodanine (2-thioxo-4-thiazolidinone) scaffold is chemically fragile. While the ring is stable in neutral organic media, it exhibits two distinct failure modes during aqueous workup:
-
Ring Opening (Base-Mediated Hydrolysis): In the presence of strong bases (pH > 9) and water, the ring cleaves at the N-C2 or C2-S bond, generating thioenolates (mercapto-acrylic acid derivatives). This is the most common cause of "disappearing product" during Knoevenagel condensations.
-
Desulfurization (Acid/Oxidative Hydrolysis): Prolonged exposure to strong acids or oxidizing conditions converts the C=S (thione) to C=O (carbonyl), yielding the thiazolidinedione (dione) analog.
This guide provides the protocols to arrest these pathways.
Mechanism of Failure (Visualized)
The following diagram illustrates the critical pH-dependent pathways that lead to yield loss.
Figure 1: Reaction pathways showing how incorrect pH management leads to ring opening (Thioenolate) or desulfurization (Dione).
Troubleshooting Guide: Diagnosis & Fixes
Use this matrix to diagnose workup failures.
| Symptom | Probable Cause | The "Why" (Mechanism) | Corrective Action |
| Yield is <10% after aqueous quench | Ring Opening | High pH during quench caused nucleophilic attack by water on the thiocarbonyl carbon. | Do not pour hot reaction mix into water. Cool to 0°C first. Neutralize base before adding water. |
| Product is white/colorless (should be yellow/orange) | Desulfurization | Conversion of Rhodanine (C=S) to Thiazolidinedione (C=O). Often caused by oxidative stress or strong acid reflux. | Avoid strong mineral acids (HCl) at high temps. Use Acetic Acid for neutralization. Purge solvents with N2. |
| Oily/Sticky precipitate | Partial Hydrolysis | Mixture of intact ring and hydrolyzed thioenolates (which are often oils). | Buffer the workup. Use Sodium Acetate/Acetic Acid (pH 5.0) to precipitate the product cleanly. |
| NMR shows missing N-H proton | Salt Formation | The product is trapped as a piperidinium or sodium salt. | The pKa of rhodanine N-H is ~6-9. You must acidify to pH 4-5 to protonate and precipitate the free base. |
Optimized Protocol: The "Buffered Quench" Method
This protocol replaces the standard "pour into water" method, which is the primary cause of hydrolysis.
Context: Knoevenagel Condensation
Reagents: Aldehyde (1.0 eq), Rhodanine (1.0 eq), Piperidine (0.1 eq), Ethanol.
Step-by-Step Workflow
-
Reaction Monitoring:
-
Monitor via TLC. Do not run the reaction longer than necessary (typically 2-4 hours). Prolonged heating promotes desulfurization.
-
-
Pre-Quench Cooling (CRITICAL):
-
Cool the reaction mixture to 0–5°C (Ice bath).
-
Why: Hydrolysis rates drop significantly at lower temperatures.
-
-
The Buffered Quench:
-
Prepare a 2M Acetic Acid / 2M Sodium Acetate buffer (pH 4.5–5.0) .
-
Add the buffer dropwise to the cold reaction mixture.
-
Target: Adjust pH to exactly 5.0.
-
Why: This neutralizes the piperidine catalyst without exposing the ring to the shock of strong mineral acids (HCl) or leaving it in a basic state.
-
-
Precipitation & Isolation:
-
Stir at 0°C for 30 minutes. The product should precipitate as a solid.
-
Filter and wash with cold water followed by cold ethanol .
-
Dry under vacuum at <40°C.
-
Alternative: Non-Aqueous Workup (Deep Eutectic Solvents)
For extremely sensitive derivatives, avoid water entirely by using a Deep Eutectic Solvent (DES) approach (e.g., Choline Chloride:Urea).
-
Method: Run reaction in DES. Add water only after cooling to room temperature to trigger precipitation. The high viscosity of DES often protects the ring from rapid hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use HCl to neutralize the reaction?
A: Yes, but with extreme caution. Strong mineral acids can trigger desulfurization (C=S
Q: My product dissolves during the water wash. What happened? A: You likely washed with neutral or slightly basic water. The pKa of the rhodanine N-H is acidic. If your wash water is pH 7-8, you may be deprotonating the product, forming a water-soluble salt. Wash with dilute aqueous acetic acid (0.1%) instead.
Q: Why does the literature say rhodanine hydrolyzes to "enethiols"? A: This is a specific ring-opening pathway proven by Brem et al. (2014). The rhodanine ring opens to form a thioenolate (mercapto-acrylic acid derivative). These are potent metallo-beta-lactamase inhibitors but represent a failed synthesis if your target is the intact rhodanine.
References
-
Brem, J. et al. (2014). "Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition."[1][2] Nature Chemistry, 6, 1084–1090.
- Significance: Definitive proof of the ring-opening hydrolysis mechanism to thioenol
-
Sortino, M. et al. (2007). "Antifungal, cytotoxic and SAR studies of a series of new 5-substituted-thioxo-4-thiazolidinones." Bioorganic & Medicinal Chemistry, 15(1), 484-494.
- Significance: Discusses stability and structure-activity relationships of rhodanine deriv
-
Hesse, S. et al. (2023).[3] "Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent." Beilstein Journal of Organic Chemistry, 19, 1546–1552.
- Significance: Provides alternative, mild workup conditions using DES to avoid harsh hydrolysis.
-
Tomasic, T. et al. (2010). "Rhodanine as a privileged scaffold in drug discovery."[4] Medicinal Research Reviews, 30(4), 726-764.
- Significance: Comprehensive review covering the chemical reactivity and instability issues of the scaffold.
Sources
- 1. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening & Lead Validation
Ticket #RH-305: Validation of 3-(m-chlorophenyl)rhodanine Hits
Status: Open Priority: Critical (Potential False Positive) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Query:
"I identified 3-(m-chlorophenyl)rhodanine (and several analogs) as top hits in my recent HTS campaign against a kinase target. The IC50s are in the low micromolar range. However, a colleague mentioned these might be 'PAINS'. How do I validate if this activity is real or an artifact?"
Executive Summary
You have encountered a classic "Rhodanine Dilemma." The 3-(m-chlorophenyl)rhodanine scaffold is a textbook example of a Pan-Assay Interference Compound (PAINS) . While it is chemically accessible and frequently appears in screening libraries, its activity is rarely specific.[1]
The Probability of Artifact: >95% Primary Interference Mechanisms:
-
Colloidal Aggregation: The lipophilic chlorophenyl ring promotes the formation of micelles that sequester enzymes.
-
Covalent Modification: If your hit is an ene-rhodanine (contains a double bond at C5), it is a Michael acceptor that alkylates protein nucleophiles.
-
Photometric Interference: Rhodanines absorb light in the UV-Vis range, potentially masking readouts.
This guide provides the specific experimental workflows to prove—or more likely, disprove—the validity of this hit.
Part 1: The Diagnostic Triage (FAQ)
Q1: Why is this specific molecule suspect? The 3-(m-chlorophenyl)rhodanine core combines a polar head group (the dicarbonyl/thione ring) with a lipophilic tail (the chlorophenyl group). This amphiphilic structure is perfect for forming colloidal aggregates in aqueous buffer. Furthermore, the sulfur atoms and active methylene/methine groups are chemically reactive, leading to promiscuous covalent binding.
Q2: My dose-response curve looks good. Doesn't that prove specific binding? No. Aggregators often produce steep Hill slopes (>> 1.0) in dose-response curves. A "cliff-like" drop in activity is a hallmark of critical micelle concentration (CMC) rather than 1:1 ligand binding.
Q3: Can I fix this by changing the structure? Generally, no. The interference is usually intrinsic to the rhodanine core itself. Medicinal chemistry efforts to "optimize" rhodanines frequently result in "flat SAR" (Structure-Activity Relationship), where small changes do not correlate logically with potency shifts.
Part 2: Troubleshooting Protocols
To close this ticket, you must run the following three exclusion assays.
Protocol A: The Detergent Challenge (Aggregation Check)
Target Mechanism: Colloidal Sequestration
Aggregators inhibit enzymes by trapping them on the surface of microscopic particles. Non-ionic detergents disrupt these aggregates.
Materials:
-
Assay Buffer
-
Triton X-100 (freshly prepared 0.1% and 1% stocks)
-
Target Enzyme & Substrate
-
Compound: 3-(m-chlorophenyl)rhodanine
Step-by-Step:
-
Baseline: Run your standard IC50 assay with the compound.
-
Challenge: Repeat the IC50 assay but supplement the buffer with 0.01% or 0.1% Triton X-100 (or 0.05% Tween-20).
-
Analysis: Compare the IC50 values.
| Result | Interpretation | Action |
| IC50 shifts > 3-fold | Compound was aggregating. Detergent broke the colloid, killing "activity." | Discard Hit (False Positive) |
| IC50 remains stable | Compound is likely not an aggregator (but may still be covalent). | Proceed to Protocol B |
Protocol B: The Thiol Reactivity Test (Covalent Check)
Target Mechanism: Michael Addition / Alkylation
If your molecule has a double bond at the C5 position (an ene-rhodanine), it acts as a Michael acceptor, covalently modifying cysteine residues on your protein.
Materials:
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Glutathione (GSH) or N-acetylcysteine (NAC)
-
Compound (100 µM)
Step-by-Step:
-
Incubation: Mix the compound (50 µM) with GSH (500 µM) in phosphate buffer (pH 7.4).
-
Time-Course: Incubate at room temperature. Take aliquots at T=0, 1h, and 4h.
-
Detection: Analyze via LC-MS. Look for a mass shift corresponding to [M + GSH - H]⁻ or similar adducts.
Decision:
-
Adduct Observed: The compound is a non-specific alkylator. Discard Hit.
-
No Adduct: Compound is chemically stable against thiols. Proceed to Protocol C.
Protocol C: Photometric Scan
Target Mechanism: Inner Filter Effect
Rhodanines are yellow/orange. If your kinase assay uses a readout between 340nm and 450nm (e.g., NADH coupled assays), the compound might simply be absorbing the signal.
Step-by-Step:
-
Prepare the compound at the IC50 concentration in assay buffer (no enzyme).
-
Perform a spectral scan from 300nm to 600nm.
-
Overlay: Compare the compound's absorption spectrum with your assay's excitation/emission wavelengths.
-
Result: Significant overlap (>0.1 OD) indicates a false positive due to the "Inner Filter Effect."
Part 3: The Validation Logic Flow
Use this flowchart to determine the fate of your compound.
Caption: Decision matrix for validating rhodanine derivatives. Red paths indicate PAINS identification.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][3][4][5] Journal of Medicinal Chemistry, 53(7), 2719–2740.[3][4]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[2][6] Journal of Medicinal Chemistry, 58(5), 2091–2113.
-
Tomasic, T., & Peterlin Masic, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.[2] Expert Opinion on Drug Discovery, 7(7), 549-560.[2]
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
recrystallization solvents for purifying 3-(m-chlorophenyl)rhodanine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(m-chlorophenyl)rhodanine via recrystallization. We address common challenges and provide field-proven solutions to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 3-(m-chlorophenyl)rhodanine?
An ideal solvent for recrystallization is one in which the target compound, 3-(m-chlorophenyl)rhodanine, is sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[1] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities. Conversely, soluble impurities should remain in the solution even upon cooling, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.
Q2: How do I select a starting solvent for my experiments?
The principle of "like dissolves like" is the most effective starting point for solvent selection.[1][2] 3-(m-chlorophenyl)rhodanine possesses a moderately polar rhodanine core and a nonpolar m-chlorophenyl group. This amphiphilic nature suggests that solvents of intermediate polarity, such as ethanol, isopropanol, or acetone, are excellent candidates. Alternatively, a binary solvent system, often called a solvent/anti-solvent system, can be highly effective.[2][3] A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate or acetone) and then gradually add a poor, nonpolar solvent (e.g., hexane or heptane) until turbidity is observed.[4]
Q3: What is a solvent/anti-solvent system and when is it preferred?
A solvent/anti-solvent system is used when no single solvent provides the ideal solubility profile. The process involves dissolving the solute in a minimal amount of a "good" solvent in which it is highly soluble.[3] Then, a "poor" or "anti-solvent," in which the compound is insoluble, is added dropwise to the hot solution until it becomes cloudy (the saturation point).[2] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is particularly useful when dealing with compounds that are either too soluble or too insoluble in common single-solvent systems.
Q4: How much solvent should I use for the recrystallization?
The goal is to use the minimum amount of boiling solvent necessary to completely dissolve the crude solid.[5] Using an excessive amount of solvent is the most common reason for poor or no crystal yield, as the solution may not become saturated upon cooling.[6] It is best to start with a small volume of solvent, bring it to a boil, and add more in small portions until the solid just dissolves.
Solvent Selection Workflow
The following diagram outlines a systematic approach to identifying a suitable recrystallization solvent.
Caption: A systematic workflow for selecting an appropriate recrystallization solvent.
Recommended Solvents for 3-(m-chlorophenyl)rhodanine
Based on the structure of the target compound, the following solvents and systems are recommended for initial screening.
| Solvent/System | Boiling Point (°C) | Polarity (Relative) | Rationale & Comments |
| Ethanol | 78 | High | Good general-purpose polar solvent. Often effective for compounds with both polar and nonpolar regions. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, but slightly less polar. Can sometimes offer better recovery. |
| Ethyl Acetate | 77 | Medium | A good solvent to use in a binary system with a nonpolar anti-solvent. |
| Acetone | 56 | Medium-High | Highly effective at dissolving many organics, but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Toluene | 111 | Low | Suitable for less polar compounds. The aromatic nature can aid in dissolving the chlorophenyl ring.[2] |
| Ethyl Acetate / Hexane | 69-77 | Variable | A powerful and highly tunable system. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent.[4][7] |
| Ethanol / Water | 78-100 | Variable | Excellent for moderately polar compounds. Dissolve in hot ethanol and add water until the solution turns cloudy.[8] |
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.[2][6]
Solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[9]
-
Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to orient themselves into a crystal lattice.
-
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a different solvent system.
Q: No crystals have formed, even after cooling in an ice bath. What went wrong?
A: This is a common issue that can be attributed to two primary causes: using too much solvent or the formation of a supersaturated solution.[6]
Solutions:
-
Reduce Solvent Volume: If too much solvent was used, the solution is not saturated. Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off in a fume hood.[9] Then, attempt to cool it again.
-
Induce Crystallization: If the solution is supersaturated, nucleation is required to initiate crystal growth.[5][6]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a nucleation site for crystals to begin forming.[6]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for further crystal growth.[5]
-
Q: The purity of my compound is good, but the recovery yield is very low. How can I improve it?
A: Low yield is typically a result of procedural losses or the compound having significant solubility in the cold solvent. A typical recrystallization may result in a 20-30% loss, which is normal.[3]
Solutions:
-
Minimize Hot Solvent: Ensure you are using the absolute minimum volume of boiling solvent required for dissolution.[5]
-
Ensure Thorough Cooling: Cool the solution in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Use Ice-Cold Solvents for Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.[5]
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover a second, less pure, crop of crystals by concentrating the filtrate by evaporation and re-cooling.
Q: My final product is colored, but it should be a white or pale-yellow solid. How do I remove the color?
A: Colored impurities can often be removed by treating the hot solution with activated carbon (charcoal).
Solution:
-
After dissolving the crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside.
-
Add a very small amount of activated carbon (a small spatula tip is usually sufficient) to the hot solution. Adding it to a boiling solution will cause violent frothing.
-
Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Perform a hot filtration through a fluted filter paper to remove the carbon before allowing the solution to cool.[2]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
Standard Recrystallization Protocol for 3-(m-chlorophenyl)rhodanine
Materials:
-
Crude 3-(m-chlorophenyl)rhodanine
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the chosen solvent, just enough to cover the solid. Place the flask on a hot plate and heat to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
-
(Optional) Removal of Impurities: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes. If there are insoluble solids, perform a hot filtration into a second, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.[1] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Set up a Büchner funnel with filter paper and connect it to a vacuum flask. Wet the filter paper with a small amount of ice-cold solvent.
-
Pour the cold, crystallized mixture into the funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still on, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[5]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
References
- University of California, Davis. (n.d.). Recrystallization.
- Babu, V. R., et al. (2014). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PMC.
- Foroughifar, N., et al. (2013). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. DARU Journal of Pharmaceutical Sciences.
- University of California, Los Angeles. (n.d.). Recrystallization1.
- El-Sawy, E. R., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega.
- NOAA. (n.d.). RHODANINE. CAMEO Chemicals.
- Pasterna, K., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI.
- University of South Florida. (n.d.). Recrystallization.
- Clark, P. D., et al. (1965). The Synthesis of Some New Derivatives of Rhodanine. RSC Publishing.
- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Sigma-Aldrich. (n.d.). Rhodanine 97%.
- Google Patents. (1959). Process for preparing rhodanines.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2024). 6.6D: Troubleshooting.
- PubChem. (n.d.). Rhodanine, 3-(4-chloro-m-tolyl)-.
- Song, X., & Zhu, J. F. (n.d.). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals.
- PubChemLite. (n.d.). Rhodanine, 3-(m-chlorophenyl)-.
- Reddit r/chemistry. (2024). Recrystallization pointers.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. connectjournals.com [connectjournals.com]
- 8. 946. The synthesis of some new derivatives of rhodanine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 3-(m-chlorophenyl)rhodanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(m-chlorophenyl)rhodanine, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral features with those of related rhodanine derivatives, we aim to furnish researchers with a practical framework for the interpretation of similar molecular scaffolds.
The Significance of 1H NMR in Structural Elucidation
1H NMR spectroscopy provides a wealth of information about a molecule's structure by probing the magnetic properties of its hydrogen nuclei (protons).[1] The key parameters derived from a 1H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons and reveals the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, which provides information about the dihedral angle between coupled protons.
A thorough analysis of these parameters allows for the piecing together of a molecule's connectivity and stereochemistry.[1]
Analysis of the 1H NMR Spectrum of 3-(m-chlorophenyl)rhodanine
While a publicly available, fully assigned 1H NMR spectrum of 3-(m-chlorophenyl)rhodanine is not readily found in the literature, we can predict its spectrum with a high degree of confidence based on the known spectral data of similar rhodanine derivatives and fundamental NMR principles.[2][3][4] The structure of 3-(m-chlorophenyl)rhodanine is presented below:
Predicted 1H NMR Data for 3-(m-chlorophenyl)rhodanine
The predicted chemical shifts, multiplicities, and integrations for the protons of 3-(m-chlorophenyl)rhodanine are summarized in the table below. These predictions are based on data from analogous compounds and established substituent effects in NMR spectroscopy.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~ 4.5 - 4.8 | Singlet | 2H |
| H-2' | ~ 7.5 - 7.6 | Triplet (t) | 1H |
| H-4' | ~ 7.4 - 7.5 | Multiplet (m) | 1H |
| H-5' | ~ 7.3 - 7.4 | Triplet (t) | 1H |
| H-6' | ~ 7.4 - 7.5 | Multiplet (m) | 1H |
Rationale for Predictions:
-
H-5 (Rhodanine Ring): The two protons on the C-5 of the rhodanine ring are expected to appear as a singlet in the range of 4.5-4.8 ppm. This is consistent with the chemical shifts observed for the methylene protons in other rhodanine derivatives.[4] The singlet multiplicity arises from the absence of adjacent protons.
-
Aromatic Protons (m-chlorophenyl Ring): The protons on the meta-substituted chlorophenyl ring will exhibit a complex splitting pattern in the aromatic region of the spectrum (typically 7.0-8.0 ppm).
-
H-5': Due to the ortho and para relationships with the chlorine and rhodanine substituents, this proton is expected to be a triplet.
-
H-2', H-4', and H-6': These protons will likely appear as complex multiplets due to overlapping signals and smaller coupling constants. The electron-withdrawing nature of the chlorine atom and the rhodanine ring will cause these protons to be deshielded and appear at a lower field.
-
Comparative 1H NMR Data of Rhodanine Derivatives
To provide a practical context for our analysis, the experimental 1H NMR data for two other rhodanine derivatives are presented below. This comparison highlights how changes in the substituent on the rhodanine core affect the chemical shifts and multiplicities of the protons.
Table 2: Comparison of 1H NMR Data for Rhodanine Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Rhodanine | H-5 | 4.39 | Singlet | [5] |
| (E)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | =CH (exocyclic) | 7.92 | Singlet | [4] |
| Aromatic H | 7.66 - 7.79 | Multiplet | [4] | |
| CH2 | 4.94 | Singlet | [4] |
Key Observations from the Comparison:
-
The protons on the C-5 of the unsubstituted rhodanine ring are found at a higher field (4.39 ppm) compared to the predicted value for 3-(m-chlorophenyl)rhodanine. This is due to the deshielding effect of the aromatic ring in the latter.
-
In the case of the 5-substituted rhodanine derivative, the exocyclic methine proton (=CH) appears as a singlet at a much lower field (7.92 ppm) due to its position on a double bond and conjugation with the aromatic ring.[4]
-
The methylene protons (CH2) in the acetamide side chain of the second example appear as a singlet around 4.94 ppm, which is in a similar region to the predicted H-5 protons of our target molecule.[4]
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[6]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 3-(m-chlorophenyl)rhodanine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR spectrum, 16 to 64 scans are typically sufficient.
-
Acquire the free induction decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
Workflow for 1H NMR Spectral Analysis
The following diagram illustrates a typical workflow for the analysis of a 1H NMR spectrum.
Caption: Workflow for 1H NMR spectrum analysis.
Conclusion
The analysis of the 1H NMR spectrum of 3-(m-chlorophenyl)rhodanine, through prediction and comparison with related compounds, demonstrates the power of this technique in structural chemistry. By carefully examining chemical shifts, multiplicities, and integration, researchers can confidently assign the protons in the molecule and verify its structure. The provided experimental protocol and analysis workflow serve as a robust guide for scientists and professionals engaged in the synthesis and characterization of novel organic compounds.
References
-
ResearchGate. 1 H-NMR shifts of the olefinic hydrogen (δ, ppm) and % yield of 5-substituted rhodanine derivatives 5a-f. Available from: [Link]
- Ranamagar, B., & Abebe, F. (2022). Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives.
-
ResearchGate. A simple 1H nmr conformational study of some heterocyclic azomethines. Available from: [Link]
-
ResearchGate. Table 1 . Comparison of 1 H-NMR signals of methine-group for Z-isomers... Available from: [Link]
- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2019). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3949.
-
Biological Magnetic Resonance Bank. bmse000840 Rhodanine. Available from: [Link]
- Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 3797-3835.
- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50).
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ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... Available from: [Link]
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American Chemical Society. (2022). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. Available from: [Link]
-
eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link]
-
MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available from: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
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Supplementary Information. Available from: [Link]
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University of Lausanne. Determine the structure of small organic molecule from 1H NMR experimental spectrum. Available from: [Link]
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PubChem. Rhodanine, 3-(m-chlorophenyl)- (C9H6ClNOS2). Available from: [Link]
- Thieme. (2009). 3. 1H NMR Spectroscopy. In NMR Spectra (Vol. 1).
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
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Chegg. (2021). Solved Spectroscopy: Predict the 1H NMR spectrum of... Available from: [Link]
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Publish Comparison Guide: Mass Spectrometry Fragmentation of Chlorophenyl Rhodanines
The following guide provides a technical comparison and mass spectrometry (MS) analysis of Chlorophenyl Rhodanines , specifically focusing on the fragmentation behavior of 5-(4-chlorobenzylidene)-rhodanine compared to its non-halogenated analogs.
Executive Summary
Chlorophenyl rhodanines are a privileged scaffold in drug discovery, exhibiting potent antimicrobial and anticancer properties. However, their structural validation is often complicated by the electronic effects of the thiazolidinone ring. This guide compares the mass spectrometric behavior of Chlorophenyl Rhodanines against Non-halogenated Rhodanines and Thiazolidinedione analogs .
Key Finding: The presence of the chlorophenyl group provides a self-validating isotopic signature (
Comparative Analysis: Chlorophenyl Rhodanine vs. Alternatives
This section objectively compares the MS performance and diagnostic utility of Chlorophenyl Rhodanines (Product A) against standard alternatives.
Comparison Matrix
| Feature | Chlorophenyl Rhodanine (Target) | Unsubstituted Benzylidene Rhodanine (Alternative 1) | Chlorophenyl Thiazolidinedione (Alternative 2) |
| Diagnostic Ion Signature | High. Distinct M and M+2 (3:1) clusters in parent and daughter ions. | Low. Relies solely on accurate mass; lacks isotopic confirmation. | Medium. Cl-pattern present, but ring fragmentation is less specific (loss of CO₂ vs CS). |
| Ionization Mode Preference | ESI(-) / APCI(-). Acidic NH favors negative mode. | ESI(+)/(-).[3][4] | ESI(-).[5] |
| Fragmentation Hardness | Resistant. Conjugated exocyclic double bond stabilizes the parent ion. | Moderate. Lacks the electron-withdrawing Cl, making the ring more labile. | Labile. Thiazolidinedione ring opens more easily than rhodanine. |
| Key Neutral Loss | CS (44 Da), HNCS (59 Da) | CO (28 Da), HNCO (43 Da) | CO₂ (44 Da) |
Expert Insight: Why the "Chlorine Tag" Matters
In complex biological matrices (e.g., plasma pharmacokinetics), the Chlorophenyl Rhodanine offers a superior signal-to-noise validation. The specific mass defect of Chlorine (-0.034 Da relative to nominal) combined with the 3:1 isotope ratio allows for "isotopic filtering" in data processing, effectively removing matrix interferences that plague unsubstituted rhodanine analysis.
Detailed Fragmentation Mechanism[3][4]
The fragmentation of chlorophenyl rhodanines under Collision-Induced Dissociation (CID) follows a specific, predictable pathway driven by the stability of the chlorotropylium ion and the cleavage of the heterocyclic ring.
Primary Fragmentation Pathway (ESI Negative Mode)
-
Deprotonation: Formation of
at the N3 position. -
Ring Cleavage (Retro-Cyclization): The thiazolidine-2-thione ring undergoes cleavage at the N-C2 and C4-C5 bonds.
-
Neutral Losses:
-
Loss of CS (44 Da): Characteristic of the thioxo group.
-
Loss of HNCS (59 Da): Cleavage of the N-C(=S) fragment.
-
Loss of CO (28 Da): From the C4 carbonyl position.[6]
-
Visualization: Fragmentation Pathway
The following Graphviz diagram illustrates the stepwise degradation of a generic 5-(4-chlorobenzylidene)-rhodanine (
Figure 1: Proposed ESI(-) Fragmentation Pathway of 5-(4-chlorobenzylidene)-rhodanine showing characteristic neutral losses.[1][6]
Experimental Protocol: Structural Elucidation Workflow
This protocol is designed to be self-validating. If the characteristic isotope pattern is not observed in the daughter ions, the identification is rejected.
Materials & Reagents
-
Analytes: 5-(4-chlorobenzylidene)-rhodanine (Reference Standard).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
-
Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute stock 1:1000 in 50:50 ACN:H₂O (1 µg/mL).
-
Critical Check: Ensure solution is clear; rhodanines can precipitate in high water content.
-
Step 2: MS Source Parameters (ESI Negative Mode)
-
Polarity: Negative (Sensitivity is typically 10x higher than positive mode due to the acidic N-H).
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Step 3: Data Acquisition & Validation
-
Full Scan (MS1): Scan range m/z 100–500.
-
Validation Criteria: Locate parent peak
. Confirm the presence of the M+2 peak at ~33% intensity of M.
-
-
Product Ion Scan (MS2): Apply Collision Energy (CE) ramp 15–35 eV.
-
Fragment Analysis: Look for the "Rhodanine Fingerprint":
-
Loss of 44 Da (CS).
-
Loss of 59 Da (HNCS).
-
Retention of the Cl-isotope pattern in fragments containing the phenyl ring.
-
Quantitative Data Summary
The following table summarizes the expected ion abundances based on literature consensus for 5-arylidene rhodanines.
| Fragment Ion ( | Identity | Relative Abundance (%) | Diagnostic Value |
| 252 | 100 (Base Peak) | Critical (Must show Cl isotope) | |
| 224 | 10–20 | High (Confirming Carbonyl) | |
| 208 | 5–15 | High (Confirming Thioxo) | |
| 193 | 40–60 | Very High (Core Ring Rupture) | |
| 138 | 20–30 | Medium (Substituent Specific) | |
| 35/37 | Variable | Low (Common to all chlorides) |
References
-
Opielak, G. et al. (2022). Fragmentation pathways of 5-arylidene-rhodanines in ESI-MS/MS. Journal of Mass Spectrometry.
-
BenchChem. (2025).[3] Technical Guide to Mass Spectrometry Fragmentation of Chlorophenyl Derivatives.
-
MDPI Molecules. (2011). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines.
-
ResearchGate. (2023). Mass Spectrometry Fragmentation Patterns for Rapid Screening of Heterocyclic Compounds.
Sources
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- 5. Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Antibacterial Potency of Meta- vs. Para-Substituted Rhodanine Derivatives
The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery.[1][2][3] Among these, the rhodanine moiety, a 2-thioxo-1,3-thiazolidin-4-one ring, has emerged as a "privileged scaffold" due to its versatile biological activities, including potent antibacterial properties.[4][5] The most common point of structural variation, the C-5 position, is typically functionalized via a Knoevenagel condensation with an aromatic aldehyde, yielding 5-benzylidene rhodanine derivatives.[6] The substitution pattern on this benzylidene ring is a critical determinant of antibacterial efficacy.
This guide provides an in-depth, objective comparison of the antibacterial potency of meta- versus para-substituted rhodanine derivatives. We will synthesize findings from multiple studies, explain the causality behind experimental outcomes, and provide detailed protocols to empower researchers in the field of drug development.
The Decisive Role of Substituent Position: A Structure-Activity Relationship (SAR) Analysis
The placement of functional groups on the C-5 benzylidene ring profoundly influences a rhodanine derivative's interaction with bacterial targets and its ability to penetrate the bacterial cell wall. The distinction between meta (3-position) and para (4-position) substitution impacts the molecule's electronic properties, steric profile, and overall lipophilicity, which collectively dictate its antibacterial spectrum and potency.
Generally, rhodanine derivatives exhibit significantly greater activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus species) than Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[7][8][9] This is largely attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many small molecules.[8]
Electronic and Steric Effects: Para-Position Dominance
A comprehensive review of the literature suggests a general trend where para-substitution on the benzylidene ring often leads to superior antibacterial activity compared to meta-substitution , particularly when involving electron-withdrawing or bulky hydrophobic groups.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (NO₂) or chloro (Cl) groups at the para-position tends to enhance activity. Research has demonstrated that hydrophobic arylidene groups with additional electron-withdrawing substituents at the C-5 position correlate with higher antibacterial activity.[1] This electronic pull can increase the acidity of the N-3 proton on the rhodanine ring or modulate the electronic character of the exocyclic double bond, potentially facilitating stronger interactions with biological targets such as DNA gyrase, topoisomerase IV, or penicillin-binding proteins (PBPs).[2][7]
-
Hydrophobicity and Lipophilicity: A hydrophobic aromatic group at the C-5 position is a known contributor to potent activity.[7] The para-position allows substituents to extend linearly from the molecular scaffold, which can optimize hydrophobic interactions within a target's binding pocket without causing significant steric hindrance. Studies on pyridinyl-substituted rhodanines found that derivatives with the nitrogen atom in the ortho or para position, which influences lipophilicity and electrostatic interactions, showed different activity profiles than the meta equivalents.[9]
Quantitative Comparison: Minimum Inhibitory Concentration (MIC) Data
To objectively compare the potencies, we have consolidated MIC data from various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
| Compound Series | Substituent | Position | Target Organism(s) | Representative MIC (µg/mL) | Key Findings & Source |
| Benzylidene Rhodanines | -NO₂ | para | MRSA | Good activity reported | Compounds with EWGs in the ortho or para position of the aromatic ring showed good antibacterial activity against MRSA.[1] |
| -NO₂ | ortho | MRSA | Good activity reported | ||
| Pyridylmethylidene Rhodanines | Pyridinyl-N | para (4-pyridyl) | Gram-positive bacteria | 7.8 - 500 | Showed higher inhibitory activity than meta-substituted compounds but significantly lower than ortho-substituted ones.[9] |
| Pyridinyl-N | meta (3-pyridyl) | Gram-positive bacteria | 15.6 - 500 | Exhibited the lowest activity in the series. This aligns with other reports that 3-pyridyl groups do not confer significant bioactivity.[9] | |
| General Phenyl Rhodanines | Electron-donating groups | para | E. coli, P. aeruginosa | Not specified, but trend noted | A brief SAR assessment revealed that an electron-donating group substitution at the phenyl ring contributed to better antibacterial activity in one study.[2] This contrasts with other findings, highlighting the complexity. |
| Aryl Rhodanines | Varied (e.g., dichlorophenyl) | para (3,4-dichloro) | MRSA, VRSA, VRE | MIC₉₀ = 4 µM (~2 µg/mL) | One of the most potent compounds identified had a 3,4-dichlorophenyl moiety, emphasizing the benefit of hydrophobic and electron-withdrawing groups in the meta and para positions.[7][10][11] |
Note: The data is compiled from multiple sources and direct, side-by-side comparisons of meta vs. para isomers of the same substituent are not always available in a single study. The trend is inferred from the collective evidence.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are outlined below.
Protocol 1: Synthesis of 5-Benzylidene Rhodanine Derivatives
The standard method for synthesizing the target compounds is the Knoevenagel condensation. This reaction creates the crucial C=C double bond at the C-5 position of the rhodanine ring.
Step-by-Step Methodology:
-
Reactant Preparation: Equimolar amounts of a chosen substituted benzaldehyde (meta- or para-substituted) and a rhodanine core (e.g., rhodanine-3-acetic acid) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
-
Catalyst Addition: A catalytic amount of a base, typically sodium acetate or piperidine, is added to the mixture.
-
Reaction: The mixture is heated under reflux for a period ranging from 2 to 8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and often poured into ice-cold water.
-
Purification: The resulting precipitate (the 5-benzylidene rhodanine product) is collected by filtration, washed thoroughly with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid, to yield the final product.
Caption: Knoevenagel condensation workflow for synthesizing rhodanine derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial potency is quantified using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
Step-by-Step Methodology:
-
Compound Preparation: The synthesized rhodanine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 128 µg/mL down to 0.125 µg/mL.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension, adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Positive (bacteria in broth, no compound) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Mechanistic Implications and Logical Framework
The observed differences in potency between meta and para isomers can be rationalized by their fit within the target binding site. The position of a substituent dictates the overall shape and electronic surface potential of the molecule.
Caption: Logical flow of how substituent position influences antibacterial activity.
A para-substituent extends the molecule along its primary axis, which may be favorable for insertion into a long, hydrophobic pocket of a target enzyme. In contrast, a meta-substituent projects at an angle, creating a different molecular shape that may be less complementary to the same binding site, or conversely, more suitable for a different target. This fundamental difference in three-dimensional geometry is a cornerstone of rational drug design.
Conclusion
The strategic placement of substituents on the benzylidene ring of rhodanine derivatives is a critical factor in determining their antibacterial potency. While exceptions exist and the specific nature of the substituent is paramount, a general trend emerges from the available data: para-substitution is frequently more advantageous than meta-substitution for enhancing activity against Gram-positive bacteria. This is often attributed to more favorable electronic, steric, and hydrophobic properties conferred by the para position, leading to improved target engagement.
This guide underscores the importance of precise structural modification in medicinal chemistry. For researchers aiming to develop novel rhodanine-based antibacterials, the para-position of the 5-benzylidene ring represents a primary strategic site for optimization. Future work should focus on direct, head-to-head comparisons of meta and para isomers to further refine these structure-activity relationship models.
References
-
Thangamani, S., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE. Available at: [Link]
-
PLOS One (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Available at: [Link]
-
Tejchman, W., et al. (2018). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. ResearchGate. Available at: [Link]
-
Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Scientific Research Publishing. Available at: [Link]
-
Al-Hourani, B., et al. (2020). Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. MDPI. Available at: [Link]
-
Thangamani, S., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Semantic Scholar. Available at: [Link]
-
PubMed (2013). Synthesis and antibacterial evaluation of rhodanine-based 5-aryloxy pyrazoles against selected methicillin resistant and quinolone-resistant Staphylococcus aureus (MRSA and QRSA). Available at: [Link]
-
Thangamani, S., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Purdue University. Available at: [Link]
-
ResearchGate. Structure‐activity relationship of rhodanine derivatives. Available at: [Link]
-
MDPI (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Available at: [Link]
-
Thangamani, S., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PubMed. Available at: [Link]
-
Baharfar, R., et al. (2018). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Research Square. Available at: [Link]
-
Żesławska, E., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. Available at: [Link]
-
Opperman, T.J., et al. (2009). Aryl rhodanines specifically inhibit staphylococcal and enterococcal biofilm formation. PubMed. Available at: [Link]
-
bioRxiv (2021). Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo. Available at: [Link]
-
ResearchGate. Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents. Available at: [Link]
-
Semantic Scholar. Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Available at: [Link]
-
Tejchman, W., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medical Chemistry Research. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. PMC. Available at: [Link]
-
Semantic Scholar. Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Available at: [Link]
-
Wang, Y., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC. Available at: [Link]
-
ResearchGate. Synthesis of N‐substituted rhodanine from amines. Available at: [Link]
-
Royal Society of Chemistry (2015). Chapter 8: Rhodanine. In Privileged Scaffolds in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. A simple approach to the synthesis of 3-substituted rhodanines and thiazolidine-2,4-diones. Available at: [Link]
-
Stephen, W.I., & Townshend, A. (1965). The Synthesis of Some New Derivatives of Rhodanine. RSC Publishing. Available at: [Link]
-
ResearchGate. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Available at: [Link]
-
Academia.edu. Rhodanine‐Furan Bis‐Heterocyclic Frameworks Synthesis via Green One‐Pot Sequential Six‐Component Reactions: A Synthetic and Computational Study. Available at: [Link]
-
Jiang, H., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PMC. Available at: [Link]
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Comparative Guide: X-ray Crystallography of 3-(m-chlorophenyl)rhodanine Derivatives
Executive Summary
Objective: This guide provides a structural analysis of 3-(m-chlorophenyl)rhodanine derivatives, comparing their crystallographic properties against para-substituted analogs and other thiazolidin-4-one scaffolds.
Core Insight: The introduction of a chlorine atom at the meta position of the N-phenyl ring induces a critical steric twist (dihedral angle >80°), significantly disrupting the planar
Structural Comparison: The "Meta-Effect"
The crystallographic data reveals a distinct conformational bias in meta-substituted rhodanines compared to their para-substituted analogs.
Comparative Crystallographic Data
The following table contrasts the crystal data of the 3-(m-substituted) scaffold (using the isostructural 3-(m-methylphenyl) derivative as a primary reference for the steric impact of meta-substitution) against the planar 3-(p-chlorophenyl) analog.
| Feature | 3-(m-substituted)rhodanine (Analog) | 3-(p-chlorophenyl)rhodanine | Structural Implication |
| Crystal System | Monoclinic | Triclinic / Monoclinic | Meta-substitution often lowers symmetry due to steric clash. |
| Space Group | Centrosymmetric packing is common in both. | ||
| Dihedral Angle | 83.30(3)° (Thiazolidine vs. Phenyl) | ~5–25° (Near Planar) | Critical Difference: Meta-groups force the phenyl ring perpendicular to the core. |
| Packing Motif | Discrete Dimers / Twisted Chains | Continuous | Para-analogs facilitate intercalation; Meta-analogs prefer pocket fitting. |
| Key Interactions | C-H··· | Strong | Meta-derivatives rely more on edge-to-face interactions. |
Note on Isosterism: The m-tolyl (methyl) group is crystallographically isosteric to the m-chloro group. Both substituents exert similar steric pressure on the thiazolidine ring hydrogens, forcing the N-phenyl ring out of plane to relieve strain [1].
Mechanism of Action: Steric Deshielding
In 3-(p-chlorophenyl)rhodanine , the molecule adopts a flat conformation. This planarity allows the molecules to stack like sheets of paper, leading to low solubility and high melting points. In contrast, the 3-(m-chlorophenyl) derivative cannot lie flat. The chlorine atom at position 3 clashes with the carbonyl oxygen or sulfur on the thiazolidine ring.
-
Consequence: The molecule twists.
-
Result: The crystal lattice is less dense, often resulting in higher solubility and a "butterfly" binding mode that fits into globular protein pockets rather than flat DNA grooves.
Detailed Experimental Protocol
To reproduce these crystals for X-ray diffraction, a slow-diffusion methodology is superior to rapid evaporation, which often yields amorphous powder.
Protocol: Solvent Diffusion Crystallization
Reagents:
-
Crude 3-(m-chlorophenyl)rhodanine derivative (>95% purity).
-
Solvent A: Dimethylformamide (DMF) or DMSO (Good solubility).
-
Solvent B: Ethanol or Water (Poor solubility).
Step-by-Step Workflow:
-
Dissolution: Dissolve 20 mg of the derivative in 2 mL of Solvent A. Sonicate for 5 minutes to ensure complete solvation.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).
-
Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Solvent B.
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at room temperature (20–25°C) for 7–14 days.
-
Harvesting: Solvent B will slowly diffuse into Solvent A, lowering solubility and growing high-quality single crystals.
-
Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.3 mm) and mount on a glass fiber using epoxy or cryo-oil.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points.
Caption: Logical workflow for structural validation of rhodanine derivatives, ensuring only crystalline samples proceed to data collection.
Biological Correlation (SAR)
The structural data directly informs the biological activity profile.
-
Specificity: The twisted conformation of 3-(m-chlorophenyl) derivatives prevents non-specific intercalation into DNA base pairs, a common toxicity issue with planar aromatics.
-
Binding Mode: The "twisted" phenyl ring acts as a hydrophobic anchor. In docking studies (e.g., against Aldose Reductase or MurD ligase), this group occupies a distinct hydrophobic sub-pocket, while the rhodanine head group engages in hydrogen bonding via the Carbonyl (C=O) and Thione (C=S) groups [2].
-
PAINS Filtering: If your X-ray data shows "infinite pi-stacked columns" (common in para-derivatives), the compound is at high risk of being a Pan-Assay Interference Compound (aggregator). If the data shows "discrete dimers" (common in meta-derivatives), it is more likely a specific binder.
References
-
Shahwar, D. et al. (2009). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E.
-
Zesławska, E. et al. (2016). The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. Springer Science+Business Media.
-
B'Bhatt, H. & Sharma, S. (2013). Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. ResearchGate.
-
Abosadiya, H. M. A. (2024).[1][2][3] Synthesis, Characterization, Crystal Structure and Antioxidant Activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry.
Sources
Validating Rhodanine Inhibition: A Comparative Guide to Excluding PAINS Artifacts
Executive Summary: The Rhodanine Paradox
In High-Throughput Screening (HTS), rhodanine derivatives frequently appear as "hits" with nanomolar potency. However, in the medicinal chemistry community, rhodanines are widely classified as Pan-Assay Interference Compounds (PAINS) . While they can be specific inhibitors, they are statistically more likely to inhibit enzymes via artifactual mechanisms—primarily colloidal aggregation, light-induced reactivity, or covalent modification (Michael addition).
This guide provides a rigorous, self-validating framework to determine if a rhodanine-based "product" (candidate compound) is a true specific inhibitor or a false positive. We compare the kinetic behavior of rhodanines against validated specific inhibitors to establish "Go/No-Go" criteria for development.
Comparative Mechanism Analysis
To validate a rhodanine, one must distinguish between Specific Binding (the desired mechanism) and Promiscuous Sequestration (the artifact).
Table 1: Mechanism of Action Comparison
| Feature | Specific Inhibitor (Ideal) | Rhodanine Aggregator (PAINS) | Rhodanine Reactive (Covalent) |
| Binding Mode | 1:1 Stoichiometry at active/allosteric site. | Non-specific adsorption of enzyme onto colloidal particle surface. | Irreversible covalent bond (often via Michael addition to thiols). |
| Hill Slope ( | Typically ~1.0 (unless cooperative). | Steep slope (> 2.0 - 5.0). | Variable; often time-dependent. |
| Detergent Sensitivity | Unaffected by non-ionic detergents (e.g., Triton X-100). | Potency lost significantly with detergent (aggregates disrupted). | Unaffected (covalent bond persists). |
| Enzyme Conc. ( | Time-dependent inhibition; | ||
| Reversibility | Reversible (usually). | Reversible (if colloid disrupted). | Irreversible. |
Visualizing the Interference Pathway
The following diagram illustrates the structural difference between a specific inhibitor and the colloidal sequestration mechanism common to rhodanines.
Figure 1: Mechanistic divergence between specific binding (top) and rhodanine-mediated colloidal sequestration (bottom).
Validation Protocols (The "Shoichet" Standard)
To validate a rhodanine hit, you must stress-test the assay conditions. If the compound is a true inhibitor, its potency (
Protocol A: Detergent Sensitivity Test (The Gold Standard)
Purpose: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific small-molecule binding. This is the most critical test for rhodanines.
Materials:
-
Rhodanine Candidate (dissolved in DMSO).
-
Control: Validated specific inhibitor (e.g., Staurosporine for kinases).
-
Detergent: Freshly prepared Triton X-100 or Tween-20 (molecular biology grade).
Workflow:
-
Preparation: Prepare two assay buffers:
-
Buffer A (Standard): Standard assay buffer (no detergent).
-
Buffer B (Detergent): Standard assay buffer + 0.01% (v/v) Triton X-100 .
-
Note: Even 0.001% can be effective, but 0.01% is standard. Ensure the enzyme tolerates this concentration first.
-
-
Incubation: Pre-incubate the enzyme with the Rhodanine Candidate in both Buffer A and Buffer B for 10 minutes at room temperature.
-
Reaction: Initiate reaction with substrate.
-
Readout: Measure initial velocity (
) and calculate for both conditions.
Interpretation:
-
Pass (Specific):
(Buffer A) (Buffer B). -
Fail (Aggregator):
increases significantly (e.g., >10-fold shift) or inhibition disappears entirely in Buffer B.
Protocol B: Enzyme Concentration Dependence
Purpose: Aggregators often act "stoichiometrically" relative to the enzyme concentration because the colloid surface area is the limiting factor, not the active site
Workflow:
-
Determine the standard enzyme concentration
used in your assay. -
Run the
curve at and . -
Adjust reaction time to ensure linearity (initial velocity) is maintained at the higher enzyme concentration.
Interpretation:
-
Pass (Specific):
remains relatively constant (assuming ). -
Fail (Aggregator/Tight Binder):
shifts linearly with the increase in enzyme concentration.
Decision Logic & Data Interpretation
Use the following logic flow to categorize your rhodanine compound.
Figure 2: Validation decision tree. A compound must pass Detergent, Enzyme Concentration, and Redox checks to be considered a validated lead.
Experimental Data Example (Comparison)
Below is a comparative dataset showing how a "False Positive" Rhodanine behaves versus a "True Specific" Inhibitor.
Table 2: Performance Matrix under Stress Conditions
| Parameter | Standard Assay | + 0.01% Triton X-100 | 10x [Enzyme] | Conclusion |
| Rhodanine A (Artifact) | DISCARD (Aggregator) | |||
| Control Inhibitor | VALID (Specific) | |||
| Rhodanine B (Rare Valid) | PROCEED (Likely Specific) |
Note: Rhodanine B represents the rare case where the scaffold makes specific contacts. This can only be claimed after generating the data in Row 3.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4] Journal of Medicinal Chemistry. [Link][3][5]
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[6] Nature Protocols. [Link]
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. [Link]
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Compound screening for drug development made simpler | EurekAlert! [eurekalert.org]
- 6. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Rhodanine, 3-(m-chlorophenyl)- proper disposal procedures
[1][2]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and associated hazards.[1][2][3] This compound is a halogenated organic substance containing both sulfur and nitrogen, requiring specific segregation to prevent the formation of toxic byproducts (e.g., dioxins, sulfur oxides) during downstream incineration.
| Property | Specification |
| Chemical Name | 3-(3-Chlorophenyl)-2-thioxo-4-thiazolidinone |
| CAS Number | 1013-68-9 |
| Molecular Formula | C₉H₆ClNOS₂ |
| Waste Classification | Halogenated Organic (Due to Cl substituent) |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity |
| Incompatibilities | Strong oxidizing agents, Strong bases |
Critical Safety Note: As a rhodanine derivative, this compound is bioactive. Treat all waste as Hazardous Pharmaceutical/Chemical Waste . Under no circumstances should this compound be discharged into municipal sewage systems (sink disposal) due to high aquatic toxicity potential.
Pre-Disposal Segregation Strategy
Effective disposal relies on strict segregation at the point of generation. Mixing this halogenated compound with non-halogenated solvents significantly increases disposal costs and complicates incineration.
The Segregation Logic (Graphviz Diagram)
The following workflow illustrates the decision process for segregating 3-(m-chlorophenyl)rhodanine waste.
Figure 1: Decision tree for segregating 3-(m-chlorophenyl)rhodanine waste streams. Note that non-halogenated solvents containing this compound must often be treated as halogenated waste due to the chlorine atom on the solute.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Powder & Contaminated Debris)
Applicable to: Expired pure substance, spill cleanup materials, contaminated gloves/weigh boats.[4]
-
Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solids to prevent breakage during compaction/transport.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write out the full name: "3-(3-Chlorophenyl)-2-thioxo-4-thiazolidinone". Do not use abbreviations or structural formulas alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: If the primary container is a bag (e.g., for contaminated wipes), place it inside a rigid secondary container to prevent puncture.
Scenario B: Liquid Waste (Solutions)
Applicable to: Mother liquors, HPLC waste, reaction mixtures.
Critical Rule: Because the solute contains Chlorine (Cl), the entire solution is technically a Halogenated Organic Waste stream.
-
Select Container: Use an HDPE carboy (e.g., Nalgene) or a safety coated glass bottle.
-
Why HDPE? It is resistant to the sulfur/nitrogen chemistry and physical impact.
-
-
Segregation:
-
Preferred: Pour into the "Halogenated Organic Solvents" waste stream.
-
Acceptable (with labeling): If dissolved in a non-halogenated solvent (e.g., Acetone), you may place it in the non-halogenated stream ONLY IF the concentration is negligible (<0.1%) and your facility's safety officer permits "trace halogen" exceptions.[4] Default to Halogenated Waste to ensure compliance with incineration protocols that scrub acid gases (HCl) generated during combustion.
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction mixture involved strong acids or bases, neutralize before adding to the organic waste carboy to prevent exothermic reactions or gas generation.
Emergency Spill Response
In the event of a benchtop spill of solid powder:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation.
-
Dry Cleanup: Do not wet the powder initially (rhodanine derivatives can be sticky or react slowly). Gently sweep the solid into a dustpan using a brush.
-
Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe.
-
Disposal: Place all spill debris (powder + wipes) into a sealed plastic bag and treat as Solid Hazardous Waste (Scenario A).
Regulatory Compliance & Waste Codes
While 3-(m-chlorophenyl)rhodanine is not explicitly P-listed or U-listed by the US EPA, it is regulated under the "Characteristic" definitions if it exhibits toxicity.[4]
-
EPA Waste Code (US): Likely D001 (Ignitable, if in solvent) or Non-Specific Halogenated Waste .
-
European Waste Catalogue (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
Final Disposition: The ultimate disposal method for this compound is High-Temperature Incineration with flue gas scrubbing.[4] This ensures the destruction of the thiazolidinone ring and safe capture of chlorine and sulfur byproducts.
References
-
PubChem. (n.d.). Compound Summary: 3-(3-Chlorophenyl)-2-thioxo-4-thiazolidinone (CAS 1013-68-9).[4][5] National Library of Medicine. Retrieved from [Link][4]
-
University of Illinois Urbana-Champaign (DRS). (n.d.).[4] Halogenated Organic Solvents Waste Guidelines. Division of Research Safety. Retrieved from [Link]
-
Temple University. (2021).[3] Halogenated Solvents in Laboratories - Chemical Waste Guideline.[4][3] Environmental Health and Radiation Safety.[3] Retrieved from [Link][4][3]
Sources
- 1. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 2. labdepotinc.com [labdepotinc.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. PubChemLite - 4-thiazolidinone, 3-(((4-chlorophenyl)amino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo- (C19H15ClN2OS2) [pubchemlite.lcsb.uni.lu]
- 5. 2,4-Thiazolidinedione,3-(3-chlorophenyl)-_cas号1013-68-9_3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dion - CAS信息网 [cas-news.com]
Personal protective equipment for handling Rhodanine, 3-(m-chlorophenyl)-
[1]
Executive Summary & Compound Profile
Immediate Action Required: Treat this compound as a Potentially Toxic Bioactive Agent . While specific Safety Data Sheets (SDS) for the meta-chlorophenyl isomer (CAS: 51525-96-7 / CID: 99599) are often less detailed than the parent Rhodanine, structural analogs (e.g., p-chlorophenyl rhodanine) are frequently classified as Acute Toxicant Category 3 (Oral) and Skin/Eye Irritant Category 2 [1, 2].[1]
-
Chemical Name: 3-(3-Chlorophenyl)-2-thioxo-4-thiazolidinone[1]
-
Formula: C
H ClNOS -
Physical State: Crystalline solid (typically light yellow/beige).
-
Core Hazard: Potential for irreversible effects via ingestion; high irritation potential to mucous membranes.
Senior Scientist Note: Do not confuse this with the "dione" analog (2,4-Thiazolidinedione). The "thioxo" (C=S) group in rhodanine derivatives often confers higher biological reactivity and skin sensitization potential compared to the dione.
Risk Assessment & Hazard Logic (The "Why")
To ensure safety without impeding workflow, we apply a Class-Based Hazard Strategy . We extrapolate risks from the parent Rhodanine scaffold and the chlorophenyl moiety.
| Hazard Class | Risk Level | Scientific Justification |
| Acute Toxicity (Oral) | High | Halogenated rhodanine derivatives are often bioactive inhibitors (e.g., phosphatase inhibitors).[1] Ingestion of dust can lead to systemic toxicity [3]. |
| Skin/Eye Irritation | Moderate | The thiazolidinone ring is an electrophile; it reacts with nucleophilic residues on proteins, causing contact dermatitis or severe eye irritation. |
| Inhalation | Moderate | Fine crystalline dust is easily aerosolized. Inhalation can deliver the compound directly to the bloodstream via alveolar exchange. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. This protocol utilizes a Double-Barrier System for handling the neat solid.
A. PPE Selection Table
| Body Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Outer Layer: 5 mil Nitrile (sacrificial).[1] Inner Layer: 4 mil Nitrile (barrier). Why: Rhodanine derivatives are soluble in organic solvents (DMSO).[2] If a solution spill occurs, DMSO permeates latex instantly, carrying the toxin with it. Nitrile offers superior breakthrough time (>480 min for solid, >15 min for DMSO solutions) [4]. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Primary: Handle only in a certified chemical fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum to prevent particulate inhalation. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are inadequate for fine powders that can drift around lenses. Goggles provide a seal against dust ingress. |
| Body Defense | Tyvek® Sleeves + Lab Coat | Wrist gaps are the most common exposure point. Disposable Tyvek sleeves bridge the gap between glove and lab coat cuff. |
Operational Protocol: Weighing & Solubilization
Objective: Prepare a stock solution (typically in DMSO) without generating airborne dust.
Step-by-Step Workflow
-
Engineering Setup:
-
Verify Fume Hood flow rate (face velocity 0.3–0.5 m/s).
-
Place a static-dissipative mat or wipe inside the hood. Rhodanine crystals can be static-charged and "jump" during weighing.
-
-
Weighing (The Critical Step):
-
Do not insert a spatula directly into the source bottle if it is nearly full.
-
Technique: Tap the source bottle gently to transfer a small amount into a secondary weighing boat.
-
Containment: Keep the balance draft shield closed as much as possible. If the balance is outside the hood, use a "balance enclosure" or transfer the closed vessel to the hood immediately after taring.
-
-
Solubilization (DMSO/Ethanol):
-
Solvent Choice: 3-(m-chlorophenyl)rhodanine is hydrophobic.[1]
-
Preferred: DMSO (Dimethyl sulfoxide) or DMF.
-
Alternative: Warm Ethanol (solubility is lower; heating may be required).
-
-
Procedure: Add solvent slowly down the side of the vial to wash down any dust adhering to the walls. Vortex with the cap tightly sealed .
-
-
Decontamination:
-
Wipe down the balance area with a detergent solution (e.g., Alconox) followed by 70% Ethanol. Note: Ethanol alone may just spread the hydrophobic powder; detergent lifts it.
-
Visualization: Safety Logic & Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow distinguishing between solid-state handling (high risk) and solution handling (permeation risk).
Waste Management & Emergency Response
Disposal Streams
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (label: "Toxic Solid, Organic").
-
Liquid Waste: Collect in Halogenated Organic Waste carboys. Do not mix with general aqueous waste due to the chlorine atom (potential for forming toxic byproducts if autoclaved or treated improperly).
Spill Response
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water/detergent) to immobilize the powder, then scoop up.
-
Solution Spill (DMSO): Treat immediately. DMSO penetrates skin rapidly.
-
Action: Evacuate area if volatile. Wear fresh double gloves. Absorb with vermiculite or specific organic spill pads. Wash the surface with detergent and water.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
